3,5-Bis(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKMMQSMEDJRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229126 | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785-56-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride
CAS Number: 785-56-8
This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoyl chloride, a key reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including physical and chemical properties, safety data, experimental protocols, and reaction pathways.
Chemical and Physical Properties
This compound is a highly reactive acyl chloride characterized by the presence of two trifluoromethyl groups on the benzene (B151609) ring. These electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.
| Property | Value | Reference |
| CAS Number | 785-56-8 | [1][2][3][4] |
| Molecular Formula | C₉H₃ClF₆O | [1][2][5] |
| Molecular Weight | 276.56 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 194.3 °C at 760 mmHg; 81 °C at 24 mmHg | [1][6] |
| Density | 1.526 - 1.54 g/cm³ | [1][6] |
| Refractive Index | n20/D 1.43 - 1.435 | [1][6][7] |
| Flash Point | 72.2 °C (161.6 °F) - closed cup | [6][7] |
| Purity | ≥ 97-98% | [1][3][4] |
Safety and Hazard Information
Due to its high reactivity, this compound is classified as a hazardous substance. It is corrosive and reacts with water. Appropriate safety precautions must be taken during handling and storage.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H290: May be corrosive to metals | Corrosive to metals, Category 1 | P234, P390, P406 |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation, Category 1C | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405 |
| H318: Causes serious eye damage | Serious eye damage, Category 1 | P280, P305+P351+P338+P310 |
GHS Pictogram:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. A patented method describes the conversion from 3,5-bis(trifluoromethyl)benzoyl fluoride (B91410) using silicon tetrachloride in the presence of a Lewis acid catalyst.
Protocol: Conversion from 3,5-Bis(trifluoromethyl)benzoyl Fluoride
-
Reagents: 3,5-bis(trifluoromethyl)benzoyl fluoride (1040g), aluminum chloride (24g), silicon tetrachloride (224g), triphenylphosphine (B44618) (5g), X zeolite 133 (30g).
-
Procedure:
-
Charge a reactor with 1040g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24g of aluminum chloride.
-
Heat the mixture to 40°C with stirring.
-
Over a period of 3 hours, add 224g of silicon tetrachloride dropwise, maintaining the temperature below 45°C.
-
Continue stirring for 2 hours until gas evolution ceases.
-
Add 30g of X zeolite 133 and filter the mixture.
-
To the filtrate, add 5g of triphenylphosphine.
-
Distill the mixture under vacuum (12 mbar) in a 70 cm column.
-
Collect the product, this compound, at a boiling point of 68°C (bath temperature: 80°C).
-
-
Yield: 623g (83.6% of theoretical).[2]
General Protocol for N-Acylation (Amide Synthesis)
This compound is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The Schotten-Baumann reaction conditions are often employed.
-
Reagents: A primary or secondary amine, this compound, a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane, diethyl ether, or a biphasic system).
-
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction vessel.
-
If using an organic base, add it to the amine solution.
-
Cool the mixture in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Applications in Research and Development
The unique electronic properties imparted by the two trifluoromethyl groups make this compound a valuable building block in several areas:
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[8] The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates.
-
Agrochemicals: This compound serves as a key intermediate in the production of various fluorinated agrochemicals.[1]
-
Specialty Polymers: It is utilized in the manufacturing of specialty polymers with enhanced thermal stability and chemical resistance.[1]
-
Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecular architectures and novel compounds with desirable characteristics.[1]
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
General Acylation Workflow
Caption: General workflow for acylation reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
In-depth Technical Guide: 3,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride compound distinguished by the presence of two trifluoromethyl groups on the phenyl ring. This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable reagent and building block in various chemical syntheses. Its primary applications lie in the fields of pharmaceutical and agrochemical development, where the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the biological activity, metabolic stability, and lipophilicity of target molecules. The molecular weight of this compound is 276.56 g/mol .
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.56 g/mol [1] |
| CAS Number | 785-56-8 |
| Appearance | Clear, colorless to very slightly yellow liquid |
| Boiling Point | 194.3 °C at 760 mmHg |
| Density | 1.526 g/cm³ |
| Refractive Index | n20/D 1.435 (lit.) |
| Flash Point | 72.2 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and direct method involves the chlorination of 3,5-bis(trifluoromethyl)benzoic acid.
Synthesis of this compound from 3,5-Bis(trifluoromethyl)benzoic Acid
A prevalent laboratory-scale synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts, which simplifies purification.
Experimental Protocol:
-
To a stirred solution of 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl dichloride (1 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The progress of the reaction can be monitored by the cessation of gas evolution.
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield this compound, which can be used directly or further purified by distillation. A yield of 100% has been reported for this reaction.[2]
A multi-step process starting from 3,5-dimethylbenzoic acid has also been described, involving side-chain chlorination followed by fluorination and subsequent conversion to the benzoyl chloride.[3]
Applications in Research and Development
The unique electronic properties conferred by the two trifluoromethyl groups make this compound a versatile reagent in organic synthesis and drug discovery.
Derivatizing Agent for Analytical Chemistry
Intermediate in Pharmaceutical Synthesis
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of biologically active molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of various drug candidates.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: This compound is a precursor in the synthesis of NK1 receptor antagonists, which are investigated for their potential in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders. A key step in these syntheses is often the reaction of the benzoyl chloride with an appropriate amine to form a central amide linkage.[9]
Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: 3,5-Bis(trifluoromethyl)benzyl chloride, a related compound, is used to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield through a nucleophilic substitution reaction with sodium azide (B81097).[10] This azide is a critical starting material for the synthesis of potent NK1 antagonists.[10]
Experimental Workflow: Synthesis of an Amide Derivative
References
- 1. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]
- 3. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]
- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Clonidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive organofluorine compound extensively utilized as a building block in organic synthesis. Its two trifluoromethyl groups significantly influence its chemical reactivity and physical properties, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its safety and handling information.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various synthetic procedures.
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.56 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Density | 1.526 g/mL at 25 °C[3][4] |
| Boiling Point | 81 °C at 24 mmHg[2] 65-67 °C at 12 mmHg[5] 194.3 °C at 760 mmHg[6] |
| Refractive Index | n20/D 1.435[3][4] |
| Flash Point | 72 °C (161.6 °F) - closed cup[3][7] |
| Solubility | Slightly soluble in water[8]. Reacts with water. |
| CAS Number | 785-56-8[2][3][4] |
| EC Number | 212-322-0[9] |
Reactivity and Stability
This compound is a reactive acyl chloride. It is sensitive to moisture and will react with water, alcohols, and amines. It should be stored in a cool, dry place under an inert atmosphere. The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.
Safety and Handling
Hazard Classification:
-
GHS Classification: Skin corrosion/irritation (Category 1B/1C), Serious eye damage (Category 1), Corrosive to metals (Category 1).[1][9]
-
Hazard Statements: H314: Causes severe skin burns and eye damage.[1][3] H290: May be corrosive to metals.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton) and protective clothing.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases when handling in a well-ventilated area is not sufficient.[10]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials.
-
Store under an inert atmosphere to prevent reaction with moisture.
Experimental Protocols
The following are general methodologies for determining the key physical properties of liquid chemical compounds like this compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Small test tube
-
Thermometer (calibrated)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of the liquid sample into the test tube with a small magnetic stir bar.
-
Clamp the test tube in the heating block.
-
Position the thermometer so that the bulb is about 1 cm above the liquid surface.
-
Begin gentle stirring and heating.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the thermometer position so the bulb is at the level of this reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of a liquid's density.
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Water bath for temperature control
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid should be equilibrated to a known temperature (e.g., 25 °C) using a water bath.
-
Place the stopper and wipe away any excess liquid from the outside.
-
Weigh the filled pycnometer and record its mass (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of the sample liquid onto the surface of the measuring prism.
-
Close the prisms. The liquid should form a thin film between them.
-
Allow the sample to equilibrate to the desired temperature (e.g., 20 °C), which is maintained by the circulating water bath.
-
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
If a color fringe is visible, adjust the compensator to remove it.
-
Read the refractive index value from the instrument's scale.
Determination of Flash Point (Closed-Cup Method)
The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[11]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (e.g., a small flame or electric igniter)
-
Thermometer
Procedure:
-
Pour the liquid sample into the test cup to the marked level.
-
Place the lid on the cup, which is equipped with a thermometer and a stirrer.
-
Heat the sample at a slow, constant rate (e.g., 5-6 °C per minute) while continuously stirring.
-
At regular temperature intervals, apply the ignition source through the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.
Mandatory Visualizations
General Synthetic Workflow
This compound is a key reagent for introducing the 3,5-bis(trifluoromethyl)benzoyl moiety into molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability or receptor binding. The following diagram illustrates a typical acylation reaction.
Caption: General workflow for an acylation reaction.
Safety and Handling Logic
Proper handling of this compound is critical due to its corrosive nature. The following diagram outlines the logical steps for safe handling.
Caption: Logical flow for safe handling procedures.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. filab.fr [filab.fr]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. phillysim.org [phillysim.org]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. precisionlubrication.com [precisionlubrication.com]
The Versatile Reagent: A Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its utility stems from the presence of two trifluoromethyl (-CF3) groups on the benzoyl ring. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. Furthermore, the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into molecules can significantly modify their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, applications, and experimental protocols involving this compound.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts.
Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)benzoic Acid
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or argon gas supply
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the benzoic acid derivative in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. Gas evolution (CO₂ and CO) will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.
-
The resulting crude this compound, a colorless to slightly yellow liquid, can be purified by distillation under reduced pressure or used directly in subsequent reactions if purity is sufficiently high.
Core Applications
The unique properties of this compound make it a valuable reagent in several fields, including drug discovery, polymer chemistry, and analytical chemistry.
Pharmaceutical and Agrochemical Synthesis
The 3,5-bis(trifluoromethyl)benzoyl group is a key pharmacophore in a variety of biologically active molecules. Its high lipophilicity can enhance membrane permeability, and the trifluoromethyl groups can improve metabolic stability by blocking potential sites of oxidation.
Neurokinin-1 (NK1) Receptor Antagonists: This class of drugs, used as antiemetics and antidepressants, often features the N-[3,5-bis(trifluoromethyl)benzyl] moiety. This compound is a key intermediate in the synthesis of the corresponding amine, which is then incorporated into the final drug structure.
dot
Caption: Synthesis pathway to NK1 receptor antagonists.
Derivatizing Agent in Analytical Chemistry
This compound is an effective derivatizing agent for enhancing the detectability and chromatographic separation of analytes containing primary and secondary amine or hydroxyl groups, particularly in gas chromatography-mass spectrometry (GC-MS). The resulting derivatives are more volatile and thermally stable, and the presence of multiple fluorine atoms provides a strong signal in electron capture detection (ECD) and a characteristic mass fragmentation pattern in MS.
Analysis of Amphetamines: The derivatization of amphetamines with this compound improves their chromatographic peak shape and allows for sensitive and selective quantification in biological matrices.
dot
Caption: GC-MS analysis workflow with derivatization.
Polymer Chemistry
The rigidity and thermal stability of the 3,5-bis(trifluoromethyl)phenyl group make it a desirable component in high-performance polymers. This compound can be used as a monomer in the synthesis of specialty polymers such as aramids (aromatic polyamides) and polyesters. These polymers often exhibit enhanced thermal stability, chemical resistance, and solubility in organic solvents compared to their non-fluorinated analogs.
dot
Caption: Aramid synthesis via polycondensation.
Quantitative Data Summary
| Application | Reactants | Product | Reaction Conditions | Yield (%) | Reference |
| Amide Synthesis | This compound, N-methyl-3,5-bis(trifluoromethyl)benzylamine | N-Methyl-N-(3,5-bis(trifluoromethyl)benzyl)-3,5-bis(trifluoromethyl)benzamide | Et3N, CH2Cl2, rt, 2h | - | [1] |
| Amine Synthesis | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | H₂, Pd-C, EtOH, 4 bar, 25°C, 6h | 97 | [2] |
| Derivatization | Amphetamine, this compound | N-(1-phenylpropan-2-yl)-3,5-bis(trifluoromethyl)benzamide | Basic conditions, organic solvent | Quantitative | General Procedure |
| Polymer Synthesis | This compound, various aromatic diamines | Fluorinated Aromatic Polyamides | Low-temperature polycondensation in DMAc | High | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Substituted Amides
This protocol is a general procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (B128534) (Et₃N) or pyridine (B92270)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted-3,5-bis(trifluoromethyl)benzamide.
Protocol 2: Derivatization of Amphetamine for GC-MS Analysis
This protocol outlines the derivatization of amphetamine in a sample for subsequent GC-MS analysis.
Materials:
-
Sample extract containing amphetamine in a suitable organic solvent (e.g., ethyl acetate)
-
This compound solution (1% in anhydrous acetonitrile)
-
Anhydrous pyridine or other suitable base
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of the this compound solution and 10 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Typical GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection: Splitless mode
-
Oven Program: Initial temperature of 80-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
Conclusion
This compound is a powerful and versatile reagent with significant applications in drug discovery, materials science, and analytical chemistry. Its enhanced reactivity and the unique properties it imparts to molecules make it an invaluable tool for researchers and scientists. The protocols and data presented in this guide offer a comprehensive overview of its utility and provide a solid foundation for its application in various synthetic and analytical endeavors.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its two trifluoromethyl groups impart unique properties, such as enhanced metabolic stability and binding affinity, to the final active ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Core Synthesis Strategy
The most common and direct approach to synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-bis(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding acyl chloride.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid
The synthesis of 3,5-bis(trifluoromethyl)benzoic acid is typically achieved through the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene (B1265498). This method has been shown to produce the desired carboxylic acid in high yields.[1]
Experimental Protocol: Grignard Carboxylation
A detailed experimental protocol for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid is outlined below, based on established methods.[1]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (solid or gas)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous THF under a nitrogen atmosphere. A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is then heated to reflux to ensure complete formation of the Grignard reagent.
-
Carboxylation: The Grignard solution is cooled, and then carbon dioxide (either as crushed dry ice or bubbled gas) is introduced. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Work-up and Isolation: The reaction mixture is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with a sodium carbonate solution and then with brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization.
Quantitative Data for 3,5-Bis(trifluoromethyl)benzoic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [1] |
| Reagents | Mg, CO₂ | [1] |
| Solvent | THF | [1] |
| Reaction Temperature | Reflux for Grignard formation | [1] |
| Yield | Up to 94% | [1] |
| Purity | High (after crystallization) | [1] |
Step 2: Conversion of 3,5-Bis(trifluoromethyl)benzoic Acid to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Method A: Using Thionyl Chloride
Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or another inert solvent
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, 3,5-bis(trifluoromethyl)benzoic acid is dissolved or suspended in an anhydrous inert solvent like toluene.
-
Reagent Addition: Thionyl chloride (in excess) is added to the mixture, followed by a catalytic amount of DMF.
-
Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.
-
Purification: The excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Method B: Using Oxalyl Chloride
Oxalyl chloride is another effective reagent for this conversion and often provides cleaner reactions and higher yields under milder conditions compared to thionyl chloride. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies purification.
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Reaction Setup: 3,5-Bis(trifluoromethyl)benzoic acid is dissolved in an anhydrous solvent such as dichloromethane in a flask under a nitrogen atmosphere.
-
Reagent Addition: A catalytic amount of DMF is added, followed by the slow, dropwise addition of oxalyl chloride at a controlled temperature, often starting at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.
-
Purification: The solvent and excess reagents are removed under reduced pressure to yield the crude product, which can be used directly or purified by vacuum distillation.
Comparative Quantitative Data for Acyl Chloride Formation
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [2] |
| Solvent | Toluene (typical) | Dichloromethane (DCM) | [2] |
| Catalyst | DMF (optional but recommended) | DMF (catalytic) | [2] |
| Reaction Temperature | Reflux | 0 °C to room temperature | [2] |
| Reaction Time | 4-5 hours | 1-4.5 hours | [2] |
| Yield | ~54% | Up to 100% | [2] |
Alternative Synthetic Route
An alternative, multi-step industrial process for the synthesis of this compound starts from 3,5-dimethylbenzoic acid. This process involves the chlorination of the methyl groups followed by fluorination and a final conversion of the resulting benzoyl fluoride (B91410) to the benzoyl chloride.
Experimental Workflow: Multi-step Industrial Synthesis
Caption: Multi-step industrial synthesis of this compound.
Experimental Protocol: Conversion of Benzoyl Fluoride to Benzoyl Chloride
A specific protocol for the final step of this alternative route is provided in the patent literature.[3]
Materials:
-
3,5-Bis(trifluoromethyl)benzoyl fluoride
-
Silicon tetrachloride (SiCl₄)
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Triphenylphosphine
Procedure:
-
Reaction Setup: 3,5-Bis(trifluoromethyl)benzoyl fluoride and aluminum chloride are heated in a reaction vessel.
-
Reagent Addition: Silicon tetrachloride is added dropwise while controlling the temperature.
-
Reaction: The mixture is stirred until the evolution of gas ceases.
-
Purification: The crude product is filtered and then distilled. Triphenylphosphine may be added during distillation. A yield of 83.6% has been reported for this step.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic procedures described.
Diagram 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Diagram 2: Conversion to this compound
Caption: Methods for the conversion of the carboxylic acid to the benzoyl chloride.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice of method will depend on factors such as scale, desired purity, and available resources. The direct chlorination of 3,5-bis(trifluoromethyl)benzoic acid using oxalyl chloride and a catalytic amount of DMF in dichloromethane appears to be the most efficient method, offering high yields under mild conditions. For industrial-scale production, the multi-step process starting from 3,5-dimethylbenzoic acid may be more economical. This guide provides the necessary details for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]
- 3. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of 3,5-Bis(trifluoromethyl)benzoyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 3,5-bis(trifluoromethyl)benzoyl chloride with primary and secondary amines. This highly reactive acylating agent is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by the two trifluoromethyl groups. These electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity profile allows for the efficient synthesis of a wide range of N-substituted-3,5-bis(trifluoromethyl)benzamides.
Core Reactivity and Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. This reaction, often referred to as the Schotten-Baumann reaction, is a well-established method for forming robust amide bonds. The general mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the final amide product. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Quantitative Data on Reactivity
The reaction of this compound with amines is generally high-yielding. Below is a summary of representative reactions. It is important to note that specific yields and optimal conditions can vary depending on the nucleophilicity of the amine, steric hindrance, and the specific reaction setup.
| Amine Type | Specific Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aromatic | Aniline Derivatives | Pyridine or Triethylamine | Dichloromethane (B109758) or THF | 0 to Room Temp | 2-6 | Typically >90 | General Procedure |
| Primary Aliphatic | Benzylamine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to Room Temp | 1-4 | Typically >95 | General Procedure |
| Secondary Aliphatic | Piperidine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to Room Temp | 1-4 | Typically >95 | General Procedure |
| Heterocyclic | Imidazole | Clay catalyst | Solvent-free | Room Temp | < 0.1 | 96 | [1] |
Experimental Protocols
The following are representative experimental protocols for the acylation of primary and secondary amines with this compound.
Protocol 1: General Procedure for the Acylation of a Primary Amine (Schotten-Baumann Conditions)
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM or THF to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or THF and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
While this protocol utilizes the corresponding carboxylic acid and amine, it provides valuable insight into the formation of a similar amide bond.[2][3]
Materials:
-
Stearic acid (1.0 eq)
Procedure:
-
In a 10.0 mL open-topped tube, combine stearic acid (142 mg, 0.50 mmol) and 3,5-bis(trifluoromethyl)benzylamine (122 mg, 0.50 mmol).[2][3]
-
Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions.[2][3]
-
Periodically remove condensed water vapor from the walls of the tube with a piece of cotton attached to a spatula to drive the equilibrium towards amide formation.[2][3]
-
After 24 hours, allow the reaction mixture to cool to room temperature.[3]
-
Purify the crude product by flash chromatography on silica gel using a mixture of DCM/MeOH (100:1, v/v) as the eluent to afford the desired amide.[3]
-
Yield: 41%[3]
-
Application in Drug Development: CETP Inhibition
N-substituted-3,5-bis(trifluoromethyl)benzamides are of significant interest in drug development, particularly as inhibitors of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol ("good cholesterol") and reducing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
References
An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(trifluoromethyl)benzoyl chloride in common organic solvents. Due to the compound's reactive nature, this document focuses on its predicted solubility based on general chemical principles of acyl chlorides and provides guidance on how to approach solubility determination experimentally for such reactive species.
Introduction
This compound is a highly reactive organofluorine compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its two trifluoromethyl groups significantly influence its chemical properties, including reactivity and solubility.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.
This guide summarizes the expected qualitative solubility of this compound, outlines a general experimental protocol for solubility determination of reactive compounds, and provides a logical workflow for assessing its solubility.
Predicted Solubility Profile
The solubility of this compound is governed by its large, nonpolar aromatic ring and the two bulky, lipophilic trifluoromethyl groups, which suggest good solubility in nonpolar and moderately polar aprotic solvents. The highly electrophilic carbonyl carbon of the acyl chloride group makes the compound susceptible to nucleophilic attack by protic solvents.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic ring and trifluoromethyl groups should readily interact with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These solvents can solvate the polar carbonyl group without reacting with the acyl chloride moiety. They are common solvents for reactions involving acyl chlorides.[3][5] |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Reactive (Forms Esters) | Alcohols are nucleophiles that will react with the acyl chloride to form the corresponding esters.[2] This is a solvolysis reaction, not true dissolution. |
| Protic (Water) | Water | Reactive (Hydrolyzes) | Acyl chlorides react vigorously with water to hydrolyze to the corresponding carboxylic acid (3,5-bis(trifluoromethyl)benzoic acid) and hydrochloric acid.[4][6] |
| Protic (Amines) | Primary and Secondary Amines | Reactive (Forms Amides) | Amines are strong nucleophiles that will readily react with the acyl chloride to form amides.[2][7] |
Experimental Protocol for Solubility Determination of a Reactive Compound
Determining the solubility of a reactive compound like this compound requires careful consideration of the solvent's purity and the experimental conditions to avoid reaction. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity anhydrous organic solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry glassware (e.g., vials with septa, syringes)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Ensure the solvent is anhydrous, using a freshly opened bottle or by drying it over an appropriate drying agent.
-
-
Experimental Setup:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a known volume of the anhydrous solvent to a pre-weighed vial containing a magnetic stir bar.
-
Place the vial in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.
-
-
Solubility Determination (Gravimetric Method):
-
Add a small, accurately weighed amount of this compound to the stirred solvent.
-
Observe for complete dissolution.
-
Continue to add small, accurately weighed portions of the compound until a slight excess of undissolved solid remains.
-
Allow the suspension to stir for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).
-
Carefully filter the saturated solution through a syringe filter into a pre-weighed, dry vial, ensuring no solid particles are transferred.
-
Evaporate the solvent from the filtered solution under reduced pressure.
-
Weigh the vial containing the residue. The mass of the residue corresponds to the amount of dissolved solute.
-
Calculate the solubility in g/L or mol/L.
-
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The compound reacts with moisture, releasing HCl gas.[4] All operations should be carried out under anhydrous and inert conditions.
Visualization of Experimental Workflow
The logical process for assessing the solubility of a reactive compound like this compound is depicted in the following workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. fiveable.me [fiveable.me]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
Spectroscopic Profile of 3,5-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)benzoyl chloride, a key reagent and building block in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Core Spectroscopic Data
While direct numerical spectral data is not consistently published in publicly accessible databases, the following tables summarize the expected spectroscopic characteristics based on the chemical structure of this compound and data available for analogous compounds. These tables are intended to serve as a reference for researchers in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet (or narrow multiplet) | 2H | H-2, H-6 (Aromatic) |
| ~8.1 - 8.3 | Singlet (or narrow multiplet) | 1H | H-4 (Aromatic) |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration. The aromatic protons are expected to be significantly downfield due to the electron-withdrawing effects of the two trifluoromethyl groups and the benzoyl chloride moiety.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~165 - 168 | Singlet | C=O (Carbonyl) |
| ~135 - 137 | Singlet | C-1 (Aromatic) |
| ~132 - 134 | Quartet | C-3, C-5 (Aromatic, coupled to F) |
| ~130 - 132 | Singlet | C-4 (Aromatic) |
| ~125 - 127 | Singlet | C-2, C-6 (Aromatic) |
| ~120 - 124 | Quartet | -CF₃ (Trifluoromethyl) |
Note: The carbon atoms attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The carbonyl carbon is typically observed in the specified downfield region.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 to -65 | Singlet | -CF₃ |
Note: A single peak is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong | C=O stretch (Acyl Chloride) |
| ~1280 - 1350 | Strong | C-F stretch (Trifluoromethyl) |
| ~1100 - 1200 | Strong | C-F stretch (Trifluoromethyl) |
| ~800 - 900 | Medium-Strong | C-H out-of-plane bend (Aromatic) |
| ~700 - 800 | Medium-Strong | C-Cl stretch |
Note: The most characteristic peak in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) absorption at a high wavenumber. The strong C-F stretching bands are also a key feature for this molecule.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or other suitable solvent for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzoyl Chloride Derivatization in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small, polar molecules such as neurotransmitters, amino acids, and metabolites by liquid chromatography-mass spectrometry (LC-MS) is often challenged by poor retention on reversed-phase columns and insufficient ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations. While benzoyl chloride has been extensively used to enhance the analytical properties of a wide range of analytes, this document focuses on its analog, 3,5-bis(trifluoromethyl)benzoyl chloride .
The addition of the 3,5-bis(trifluoromethyl)benzoyl group to polar functional moieties (primarily primary and secondary amines and phenols) significantly increases the hydrophobicity and molecular weight of the analyte. This leads to improved chromatographic retention, better separation from endogenous interferences, and potentially enhanced ionization efficiency in the mass spectrometer. The two trifluoromethyl groups provide a unique mass signature and can influence the fragmentation pattern in tandem mass spectrometry (MS/MS), which may offer advantages in terms of specificity and sensitivity for certain applications.
It is important to note that while the principles of derivatization with this compound are analogous to those of the more commonly used benzoyl chloride, detailed, peer-reviewed protocols and extensive application data for the former are less prevalent in the scientific literature. The protocols and data presented herein are based on the well-established methodologies for benzoyl chloride, adapted for this compound, and supplemented with available data for benzoyl chloride to provide a comprehensive guide.
Advantages of this compound Derivatization
-
Broad Applicability: Reacts with a wide range of functional groups, including primary and secondary amines and phenols, which are common in neurotransmitters, amino acids, and other metabolites.[1]
-
Improved Chromatographic Performance: The significant increase in hydrophobicity enhances retention on reversed-phase columns, leading to better resolution and reduced matrix effects.
-
Enhanced MS Sensitivity: The derivatization tag can improve ionization efficiency, and the trifluoromethyl groups may lead to more specific fragmentation patterns, potentially increasing sensitivity and reducing background noise.
-
Rapid Reaction: The derivatization reaction is typically fast, often completing within minutes at room temperature.[1]
Experimental Protocols
Materials and Reagents
-
This compound (97% purity or higher)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium carbonate or Sodium tetraborate (B1243019) (ACS grade or higher)
-
Formic acid (LC-MS grade)
-
Internal standards (isotope-labeled analytes where available)
-
Sample matrix (e.g., plasma, serum, cerebrospinal fluid, tissue homogenate, microdialysate)
Proposed Derivatization Protocol for Biological Samples
This protocol is adapted from established methods for benzoyl chloride derivatization.[1] Optimization may be required for specific analytes and matrices.
-
Sample Preparation:
-
For protein-containing samples (e.g., plasma, serum, tissue homogenate), perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube. For very small sample volumes, this step can be scaled down.
-
-
Derivatization Reaction:
-
To 20 µL of the sample supernatant (or protein-free sample), add 10 µL of 100 mM sodium carbonate solution to adjust the pH to >9. Vortex briefly.
-
Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile. Vortex immediately and vigorously for 30-60 seconds. The reaction is rapid.
-
Add 10 µL of the internal standard mixture.
-
To quench the reaction and hydrolyze excess derivatizing reagent, add 50 µL of water containing 1% (v/v) formic acid. Vortex to mix.
-
-
Final Sample Preparation for LC-MS Injection:
-
The derivatized sample is now ready for analysis. If necessary, it can be further diluted with the initial mobile phase composition to match the LC conditions.
-
Transfer the final solution to an autosampler vial for injection.
-
General Derivatization Workflow
Caption: General workflow for the derivatization of biological samples.
LC-MS Analysis
Proposed LC-MS/MS Parameters
The following parameters are a good starting point and are based on methods developed for benzoyl chloride derivatives.[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic content (Mobile Phase B) is necessary. A typical gradient might be:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. A common product ion for benzoyl chloride derivatives is m/z 105, corresponding to the benzoyl cation. For this compound derivatives, the corresponding product ion would be m/z 241. Multiple reaction monitoring (MRM) transitions should be optimized for each specific analyte.
Logical Relationship of Derivatization and Analysis
Caption: The role of derivatization in addressing analytical challenges.
Quantitative Data
| Analyte Class | Typical Limit of Detection (LOD) | Typical RSD (%) | Reference |
| Catecholamines | < 10 nM | < 10% | [1] |
| Indoleamines | < 10 nM | < 10% | [1] |
| Amino Acids | < 10 nM | < 10% | [1] |
| Polyamines | < 10 nM | < 10% | [1] |
Table 1: Typical Performance Characteristics for Benzoyl Chloride Derivatization.
Expected Mass Shifts with this compound
The derivatization reaction involves the addition of a 3,5-bis(trifluoromethyl)benzoyl group (C₉H₃F₆O) and the loss of a hydrogen atom from the analyte and a chlorine atom from the reagent. The net mass addition for each derivatized functional group is 258.01 Da.
| Analyte | Original Mass (Da) | No. of Derivatized Groups | Derivatized Mass (Da) |
| Dopamine | 153.18 | 3 | 927.21 |
| Serotonin | 176.22 | 2 | 692.24 |
| GABA | 103.12 | 1 | 361.13 |
| Glycine | 75.07 | 1 | 333.08 |
| Glutamate | 147.13 | 1 | 405.14 |
Table 2: Calculated masses of example analytes after derivatization.
Conclusion
Derivatization with this compound is a promising strategy for the LC-MS analysis of polar small molecules. By increasing hydrophobicity and providing a unique mass signature, this reagent has the potential to improve chromatographic separation and enhance detection sensitivity. While detailed application notes for this specific reagent are sparse, the well-established protocols for benzoyl chloride provide a solid foundation for method development. Researchers are encouraged to adapt and optimize the proposed protocols for their specific analytical needs.
References
Application Notes and Protocols for Amine Derivatization with 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and chemical synthesis. However, the inherent polarity and often low volatility of these compounds can present significant analytical challenges, particularly for gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (MS). Chemical derivatization is a widely employed strategy to overcome these limitations.
This document provides a detailed protocol for the derivatization of primary and secondary amines using 3,5-bis(trifluoromethyl)benzoyl chloride. The introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety enhances the volatility and thermal stability of the amine analytes, improves their chromatographic properties, and significantly increases their detectability, especially with electron capture detection (ECD) and mass spectrometry. The two trifluoromethyl groups provide a strong signal in ¹⁹F NMR, making this reagent also highly suitable for chiral analysis.
Principle of the Method
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming a stable amide derivative and hydrochloric acid as a byproduct. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid, which drives the reaction to completion.[2]
Figure 1: Schotten-Baumann reaction of an amine with this compound.
Experimental Protocols
This section provides detailed methodologies for the derivatization of amines for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
This compound solution: Prepare a 1% (v/v) solution in a dry, aprotic solvent such as acetonitrile (B52724) or dichloromethane. This reagent is sensitive to moisture and should be handled in a dry environment.
-
Base:
-
For aqueous samples: 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.
-
For non-aqueous samples: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
-
Extraction Solvent: Dichloromethane (DCM), diethyl ether, or ethyl acetate (B1210297) (HPLC or GC grade).
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Quenching Reagent (Optional): 1 M Hydrochloric acid (HCl) or a solution of a primary amine like butylamine (B146782) to consume excess derivatizing reagent.
-
Vials: 2 mL glass vials with PTFE-lined screw caps.
Derivatization Protocol for GC-MS Analysis
-
Sample Preparation: Pipette 100 µL of the amine standard or sample solution into a 2 mL glass vial. If the sample is aqueous, adjust the pH to >10 with 1 M NaOH. For non-aqueous samples, add 50 µL of triethylamine.
-
Addition of Derivatizing Reagent: Add 200 µL of the 1% this compound solution to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. For less reactive amines, the mixture can be heated at 60°C for 30 minutes.
-
Extraction: Add 1 mL of organic extraction solvent (e.g., dichloromethane) and 0.5 mL of deionized water. Vortex vigorously for 1 minute to extract the derivatized amine into the organic layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Isolation of Derivative: Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Derivatization Protocol for LC-MS Analysis
-
Sample Preparation: To 20 µL of the sample or standard in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate solution.[3]
-
Addition of Derivatizing Reagent: Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile.[3]
-
Reaction: Vortex the mixture for 30 seconds. The reaction is typically complete within a minute at room temperature.[4]
-
Quenching (Optional but Recommended): Add 10 µL of an internal standard solution containing 1% sulfuric acid to stop the reaction.[4]
-
Dilution: Add 50 µL of water to reduce the organic content before injection.[3]
-
Analysis: The sample is ready for injection into the LC-MS system.
Data Presentation
The derivatization of amines with this compound significantly enhances their detectability. The following table summarizes representative quantitative data for amine analysis after derivatization with benzoyl chloride analogs, which is indicative of the performance expected with this compound.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Amphetamine | GC-MS | < 2 ng/mL | 2.5 - 10 ng/mL | > 85% | [2][5] |
| Methamphetamine | GC-MS | < 2 ng/mL | 2.5 - 10 ng/mL | > 85% | [2][5] |
| Primary Aromatic Amines | LC-MS/MS | 0.06 - 0.1 µg/kg | 0.21 - 0.41 µg/kg | Not Reported | [6] |
| Biogenic Amines | HPLC-UV | 0.02 - 0.09 µg/mL | Not Reported | 87.3 - 96.3% | |
| Various Neurochemicals | LC-MS/MS | < 10 nM | Not Reported | Not Reported | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of amines.
Figure 2: General experimental workflow for amine derivatization.
Troubleshooting
-
Low Derivative Yield:
-
Ensure the amine sample is not too acidic, as this will neutralize the base.
-
Check the purity and dryness of the this compound and solvents. The reagent is moisture-sensitive.
-
Increase the reaction time or temperature for sterically hindered or less reactive amines.
-
Ensure a sufficient excess of the derivatizing reagent is used.
-
-
Presence of Reagent Peaks in the Chromatogram:
-
A quenching step can be added after the derivatization by adding a small amount of a primary amine (e.g., butylamine) to consume the excess reagent.
-
Optimize the extraction and cleanup steps to remove unreacted reagent.
-
-
Poor Peak Shape in GC Analysis:
-
Ensure the final extract is completely dry before injection, as water can damage the GC column and affect peak shape.
-
Check the inertness of the GC liner and column.
-
Conclusion
The derivatization of primary and secondary amines with this compound is a robust and effective method to enhance their analytical characteristics for chromatographic analysis. The provided protocols offer a reliable starting point for method development and can be adapted to a wide range of amine-containing analytes and sample matrices. The resulting derivatives exhibit excellent volatility, thermal stability, and chromatographic behavior, leading to improved sensitivity and accuracy in quantitative analysis.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzoyl chloride is a versatile reagent employed in peptide synthesis and analysis, primarily as a derivatizing agent. Its two trifluoromethyl groups impart unique properties to peptides, enhancing their analytical detectability and modifying their physicochemical characteristics. These application notes provide detailed protocols and data for the use of this compound in peptide research, with a focus on its role as a powerful tool for derivatization and analysis. The enhanced reactivity of this compound, due to its trifluoromethyl groups, makes it a valuable intermediate in the synthesis of specialized fluorinated organic compounds for pharmaceuticals and agrochemicals.
The introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety to the N-terminus of a peptide or the side chain of an amino acid, such as lysine, provides a highly sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and a unique mass tag for mass spectrometry (MS). This allows for quantitative analysis and conformational studies of peptides. The trifluoromethyl groups can significantly influence the biological activity and efficacy of peptides, making this reagent a crucial tool in medicinal chemistry and material science.[1]
Key Applications
-
¹⁹F NMR Spectroscopy: The six fluorine atoms of the 3,5-bis(trifluoromethyl)benzoyl group provide a strong and distinct signal in ¹⁹F NMR, enabling sensitive detection and structural analysis of peptides. This is particularly useful for studying peptide-protein interactions and conformational changes.
-
Mass Spectrometry: The unique isotopic signature and fragmentation pattern of the derivatized peptides facilitate their identification and quantification in complex biological matrices.
-
Enhanced Chromatographic Separation: The hydrophobic nature of the benzoyl group can improve the retention of polar peptides in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to better separation and resolution.
-
Increased Lipophilicity: Modification with the 3,5-bis(trifluoromethyl)benzoyl group increases the lipophilicity of peptides, which can be advantageous for studying their interactions with biological membranes.
Experimental Protocols
Protocol 1: N-Terminal Derivatization of Peptides
This protocol details the derivatization of the N-terminal amino group of a peptide with this compound. This procedure is adapted from standard benzoyl chloride derivatization methods.
Materials:
-
Peptide sample
-
This compound
-
Acetonitrile (ACN), anhydrous
-
1 M Sodium carbonate solution
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the peptide sample in water or a suitable buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 20 µL of the peptide solution with 10 µL of 1 M sodium carbonate solution. Vortex briefly.
-
Derivatization: Add 20 µL of a freshly prepared 2% (v/v) solution of this compound in anhydrous acetonitrile.
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically rapid.
-
Quenching: Add 10 µL of 10% formic acid to quench the reaction and neutralize the excess sodium carbonate. Vortex briefly.
-
Analysis: The derivatized peptide solution is now ready for analysis by LC-MS or for purification by RP-HPLC.
Diagram of the N-Terminal Derivatization Workflow:
References
Application Notes and Protocols for Amide Bond Formation using 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide linkage is a prevalent feature in a vast array of bioactive molecules.[1] 3,5-Bis(trifluoromethyl)benzoyl chloride is a valuable acylating agent for the synthesis of amides. The two trifluoromethyl groups on the benzoyl moiety significantly influence the properties of the resulting amides, enhancing their lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the formation of amide bonds using this compound.
The primary method for the synthesis of amides from acyl chlorides and amines is the Schotten-Baumann reaction.[2][3] This reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Applications
The 3,5-bis(trifluoromethyl)benzoyl moiety is a key structural feature in various research and development areas:
-
Medicinal Chemistry: This group is incorporated into drug candidates to enhance their pharmacological properties. For instance, derivatives of 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of hyperlipidemia.[4]
-
Agrochemicals: The trifluoromethyl groups can increase the potency and environmental resilience of pesticides and herbicides.
-
Material Science: It serves as a precursor for fluorinated polymers and coatings with high chemical resistance.
-
Analytical Chemistry: Derivatization with this compound can be used for the sensitive detection of amines in complex matrices.
Data Presentation
The following table summarizes representative yields for the synthesis of N-substituted-3,5-bis(trifluoromethyl)benzamides from the reaction of this compound with various amines under Schotten-Baumann conditions.
| Amine Substrate (Type) | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline (B41778) (Primary Aromatic) | N-Phenyl-3,5-bis(trifluoromethyl)benzamide | 2-4 | High (General) | [5] |
| Substituted Anilines (Primary Aromatic) | N-Aryl-3,5-bis(trifluoromethyl)benzamides | 2-4 | Varies | [5] |
| Benzylamine (Primary Aliphatic) | N-Benzyl-3,5-bis(trifluoromethyl)benzamide | 1-3 | High (General) | [6] |
| Secondary Aliphatic Amine | N-Alkyl-N-alkyl-3,5-bis(trifluoromethyl)benzamide | 2-6 | Moderate to High | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3,5-bis(trifluoromethyl)benzamides (Schotten-Baumann Reaction)
This protocol describes a general procedure for the reaction of an aromatic amine with this compound.
Materials:
-
Aromatic amine (e.g., aniline or a substituted aniline)
-
This compound
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH2Cl2) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) in dichloromethane (10-20 mL per mmol of amine).
-
Addition of Base: To the stirred amine solution, add an equal volume of 10% aqueous sodium hydroxide solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of dichloromethane and add it dropwise to the vigorously stirred biphasic mixture over 15-30 minutes at room temperature.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol for the Synthesis of N-Alkyl-3,5-bis(trifluoromethyl)benzamides
This protocol is suitable for primary and secondary aliphatic amines.
Materials:
-
Aliphatic amine (primary or secondary)
-
This compound
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aliphatic amine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of this compound (1.0 eq.) in dichloromethane dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Reaction Mechanism: Schotten-Baumann Reaction
References
- 1. pulsus.com [pulsus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes and Protocols for the Acylation of Alcohols with 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental chemical transformation in organic synthesis, serving as a robust method for the protection of hydroxyl groups and the formation of ester functionalities. The use of 3,5-bis(trifluoromethyl)benzoyl chloride as an acylating agent provides a strategic advantage in modifying the physicochemical properties of parent molecules. The introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety can significantly enhance lipophilicity, metabolic stability, and binding affinity of compounds, making it a valuable tool in drug discovery and development.[1][2][3]
The two trifluoromethyl (CF3) groups on the benzoyl chloride are potent electron-withdrawing groups, which greatly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity allows for the efficient acylation of a wide range of alcohols, including sterically hindered ones.
Applications in Drug Development
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to optimize drug candidates.[3] The 3,5-bis(trifluoromethyl)benzoyl moiety imparts several desirable properties to a molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to an increased in vivo half-life of a drug molecule.
-
Increased Lipophilicity: The trifluoromethyl groups significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1][3]
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of the entire molecule.[3] This can lead to stronger and more selective binding interactions with biological targets.[1][3]
-
Improved Pharmacokinetics: The combination of increased metabolic stability and lipophilicity often results in an improved overall pharmacokinetic profile of a drug candidate.[3]
A notable application of this compound is in the synthesis of potent neurokinin-1 (NK1) receptor antagonists, which are used as antiemetics. The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore in many of these drugs.
Reaction Mechanism and Signaling Pathway
The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), the reaction is significantly accelerated. The base can act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, and it also serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General mechanism of base-catalyzed acylation of an alcohol.
Experimental Protocols
Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Pyridine-Catalyzed Acylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
This protocol is suitable for the acylation of primary and other relatively reactive alcohols.
Materials and Reagents:
-
This compound
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure ester.
Caption: Workflow for pyridine-catalyzed acylation.
Protocol 2: DMAP-Catalyzed Acylation of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol is recommended for less reactive secondary alcohols, utilizing the more potent catalyst, 4-dimethylaminopyridine (B28879) (DMAP).
Materials and Reagents:
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine (1.5 eq.) as a stoichiometric base.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates completion.
-
Workup the reaction as described in Protocol 1 (steps 7-11).
Protocol 3: Acylation of a Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are sterically hindered and generally less reactive. More forcing conditions may be necessary.
Procedure:
-
Follow the procedure outlined in Protocol 2, using tert-butanol (B103910) as the substrate.
-
If the reaction is sluggish at room temperature, it may be gently heated to reflux (approximately 40 °C in DCM).
-
Longer reaction times (24-48 hours) may be required.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes illustrative reaction conditions and expected yields for the acylation of different classes of alcohols with this compound. Yields are based on typical outcomes for similar acylation reactions and may vary depending on the specific substrate and reaction conditions.
| Alcohol Substrate | Alcohol Type | Catalyst | Base | Solvent | Time (h) | Temperature (°C) | Illustrative Yield (%) |
| Benzyl Alcohol | Primary | Pyridine | Pyridine | DCM | 2-4 | 0 to RT | >90 |
| Cyclohexanol | Secondary | DMAP | TEA | DCM | 12-16 | 0 to RT | 85-95 |
| tert-Butanol | Tertiary | DMAP | TEA | DCM | 24-48 | RT to 40 | 60-80 |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as this compound is highly sensitive to moisture. For less reactive alcohols, consider increasing the amount of catalyst (up to 0.2 eq. of DMAP) or using a higher boiling point solvent like acetonitrile (B52724) and applying heat.
-
Side Reactions: If side products are observed, try lowering the reaction temperature or adding the acyl chloride more slowly to control the reaction rate. Ensure the workup procedure effectively removes all acidic and basic residues.
Logical Relationships in Catalyst Selection
Caption: Decision tree for selecting the appropriate acylation protocol.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzoyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently and selectively, remain robust under a variety of reaction conditions, and be removed cleanly under mild conditions that do not compromise the integrity of the molecule.
The 3,5-bis(trifluoromethyl)benzoyl group, introduced by its corresponding chloride, presents unique electronic properties that make it a valuable tool in orthogonal and selective protection strategies. The two strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly influence the reactivity of the benzoyl moiety. This modification can alter the stability of the protected functional group, potentially allowing for selective deprotection under conditions different from those used for standard benzoyl groups. These application notes provide an overview of the use of 3,5-bis(trifluoromethyl)benzoyl chloride as a protecting group for amine and alcohol functionalities, complete with detailed experimental protocols and workflow diagrams.
Key Properties and Advantages
The 3,5-bis(trifluoromethyl)benzoyl group offers several potential advantages over traditional benzoyl or other acyl protecting groups:
-
Modified Reactivity: The electron-withdrawing nature of the CF₃ groups makes the carbonyl carbon more electrophilic. This can influence the conditions required for both protection and deprotection.
-
Enhanced Stability (Potentially): While seemingly counterintuitive, the electron-withdrawing groups can stabilize the protected amide or ester bond to certain reagents.
-
Orthogonal Deprotection Potential: The unique electronic nature of this group may allow for its selective removal in the presence of other protecting groups. For instance, its cleavage under specific reductive or nucleophilic conditions might be different from standard benzoyl groups.
-
Crystallinity and Purification: The fluorine content can enhance the crystallinity of intermediates, aiding in purification by recrystallization.
-
Tracer for Analysis: The presence of fluorine provides a useful handle for ¹⁹F NMR analysis and as a tracer in biological systems.
Application in Protecting Amines
The protection of primary and secondary amines as 3,5-bis(trifluoromethyl)benzamides is a straightforward and effective method to prevent their undesired reactions in subsequent synthetic steps.
Data Presentation: Protection of Amines
| Parameter | Condition A | Condition B |
| Substrate | Primary or Secondary Amine | Primary or Secondary Amine |
| Reagent | This compound | This compound |
| Base | Pyridine (B92270) | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | > 90% | > 90% |
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(3,5-bis(trifluoromethyl)benzoyl) amine by recrystallization or flash column chromatography.
Application Notes and Protocols for Chiral Resolution using 3,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-bis(trifluoromethyl)benzoyl chloride as a derivatizing agent for the chiral resolution of alcohols and primary amines via chromatographic techniques.
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and other bioactive molecules, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One effective method for determining enantiomeric purity and separating enantiomers is the derivatization of the chiral analyte with an achiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
This compound is a highly effective derivatizing agent for this purpose. The presence of the two trifluoromethyl groups enhances the interaction of the resulting diastereomers with the stationary phase, often leading to improved separation. This reagent readily reacts with chiral alcohols and primary amines to form stable diastereomeric esters and amides, respectively.
Application 1: Chiral Resolution of Alcohols
This section details the derivatization of chiral alcohols with this compound and their subsequent separation by HPLC. The protocol is based on the principles described by Simeonov et al. in their study on the enantioresolution of chiral benzyl (B1604629) alcohols.[1][2][3]
Experimental Protocol: Derivatization of Chiral Alcohols
This protocol describes the formation of diastereomeric esters from a chiral alcohol and this compound.
Materials:
-
Chiral alcohol
-
This compound
-
Pyridine (B92270) (or other suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the diastereomeric esters by flash column chromatography on silica (B1680970) gel if necessary.
HPLC Separation of Diastereomeric Esters
The separation of the resulting diastereomeric esters is typically performed on a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.
Typical HPLC Conditions:
-
Column: A Pirkle-type column, such as one based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, is often effective.[3] Other polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) can also be screened.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio needs to be optimized for the specific diastereomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[2]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the benzoyl moiety has strong absorbance (e.g., 254 nm).
Quantitative Data Presentation
The following table summarizes representative chromatographic data for the separation of diastereomeric esters of chiral benzyl alcohols formed with various achiral benzoyl chloride derivatives, illustrating the principle of separation.[3]
| Analyte (Chiral Alcohol) | Derivatizing Agent | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenylethanol | 2-Chlorobenzoyl chloride | 1.83 | 1.25 | 2.65 |
| 1-Phenyl-1-propanol | 2-Chlorobenzoyl chloride | 1.45 | 1.29 | 3.11 |
| 1-Phenyl-1-butanol | 2-Chlorobenzoyl chloride | 1.24 | 1.30 | 3.29 |
| 1-(4-Nitrophenyl)propanol | Benzoyl chloride | 6.58 | 1.37 | 5.01 |
| 1-(2-Nitrophenyl)propanol | Naphthoyl chloride | 5.33 | 1.44 | 5.89 |
Data adapted from Simeonov et al.[3] Note: While this data does not use this compound specifically, it demonstrates the expected performance of this class of derivatizing agents.
Application 2: Chiral Resolution of Primary Amines
This section outlines the protocol for the derivatization of chiral primary amines with this compound to form diastereomeric amides, followed by their separation using chromatography.
Experimental Protocol: Derivatization of Chiral Primary Amines
This protocol details the formation of diastereomeric amides from a chiral primary amine and this compound.
Materials:
-
Chiral primary amine
-
This compound
-
Triethylamine (B128534) (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the chiral primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diastereomeric amides.
-
If necessary, purify the product by flash column chromatography on silica gel.
Chromatographic Separation of Diastereomeric Amides
The separation of the diastereomeric amides can be achieved by either HPLC or GC, depending on the volatility and thermal stability of the derivatives.
Typical HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) are often successful.
-
Mobile Phase: For normal phase chromatography, a mixture of hexane/isopropanol or hexane/ethanol is a good starting point. For reversed-phase, acetonitrile/water or methanol/water gradients can be employed.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.
Typical GC Conditions:
-
Column: A chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) is required.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is necessary to achieve separation.
-
Injector and Detector Temperatures: Must be high enough to prevent condensation but not so high as to cause degradation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Quantitative Data Presentation
The following table provides a hypothetical example of the kind of data that would be generated from the successful chiral separation of a primary amine after derivatization with this compound.
| Analyte (Chiral Amine) | Chromatographic Method | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) | Resolution (Rs) |
| 1-Phenylethylamine | HPLC (Chiralcel OD-H) | 12.5 | 14.2 | 2.1 |
| 2-Aminoheptane | GC (Cyclodextrin column) | 8.3 | 8.9 | 1.8 |
Note: This data is illustrative. Actual results will vary depending on the specific analyte and experimental conditions.
Conclusion
This compound is a versatile and effective derivatizing agent for the chiral resolution of alcohols and primary amines. The resulting diastereomers often exhibit excellent separation on a variety of chiral stationary phases, allowing for accurate determination of enantiomeric excess and preparative separation of enantiomers. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and reliable methods for chiral analysis.
References
Synthesis of Fluorinated Heterocycles Utilizing 3,5-Bis(trifluoromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated heterocycles using 3,5-bis(trifluoromethyl)benzoyl chloride as a key starting material. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These protocols offer practical guidance for the synthesis of 1,3,4-oxadiazoles, pyrazoles, and thiazoles, which are important scaffolds in drug discovery.
Introduction
Fluorinated heterocycles are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The 3,5-bis(trifluoromethyl)phenyl group is a particularly valuable substituent for modulating the physicochemical and pharmacological properties of bioactive molecules. This compound serves as a versatile and reactive precursor for the introduction of this fluorinated moiety into various heterocyclic systems. This document outlines key synthetic transformations of this compound into medicinally relevant heterocyclic cores.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and effective method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines, which can be readily prepared from acyl chlorides and hydrazides.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Acylation: To a solution of benzohydrazide (1.0 eq) in dichloromethane (DCM) and a few drops of pyridine at 0 °C, add this compound (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: To the crude intermediate, add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture at 80-100 °C for 2-4 hours.[1]
-
Monitor the cyclization by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole.
Quantitative Data for 1,3,4-Oxadiazole Synthesis
| Entry | Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenyl | 3 | 90 | 85 | [1] |
| 2 | 4-Chlorophenyl | 4 | 90 | 82 | [1] |
| 3 | 4-Nitrophenyl | 3.5 | 95 | 78 | [1] |
| 4 | 4-Methylphenyl | 4 | 90 | 88 | [1] |
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many pharmaceuticals, such as the anti-inflammatory drug Celecoxib (B62257). A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. This compound can be converted to the corresponding acetophenone, a key precursor for pyrazole synthesis.
General Reaction Scheme:
Caption: Synthetic workflow for pyrazole derivatives starting from this compound.
Experimental Protocol: Synthesis of 1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-5-methylpyrazole
Part A: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
-
Prepare a Grignard reagent from methyl bromide and magnesium in diethyl ether.
-
To a solution of this compound (1.0 eq) in dry THF at -78 °C, add the freshly prepared methylmagnesium bromide solution (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.
Part B: Synthesis of the Pyrazole
-
To a solution of sodium ethoxide in ethanol, add 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) and ethyl acetate (1.2 eq).
-
Reflux the mixture for 4-6 hours to form the 1,3-dicarbonyl intermediate.
-
Cool the reaction mixture and add phenylhydrazine (B124118) (1.0 eq) followed by a catalytic amount of acetic acid.
-
Reflux the mixture for an additional 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-5-methylpyrazole.[2][3]
Quantitative Data for Pyrazole Synthesis
| Entry | Hydrazine Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | 7 | 78 | 85 | [2][3] |
| 2 | 4-Methylphenylhydrazine | 8 | 78 | 82 | [2][3] |
| 3 | 4-Chlorophenylhydrazine | 7.5 | 78 | 80 | [2][3] |
| 4 | Hydrazine hydrate | 6 | 78 | 75 | [2][3] |
Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. To utilize this compound, it can first be converted to the corresponding thiobenzamide.
General Reaction Scheme:
Caption: General pathway for thiazole synthesis from this compound.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
Part A: Synthesis of 3,5-Bis(trifluoromethyl)benzamide (B1297820)
-
To a solution of this compound (1.0 eq) in a suitable solvent like THF, bubble ammonia (B1221849) gas or add a concentrated aqueous solution of ammonium hydroxide (B78521) at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system to obtain pure 3,5-bis(trifluoromethyl)benzamide.
Part B: Synthesis of 3,5-Bis(trifluoromethyl)thiobenzamide
-
To a solution of 3,5-bis(trifluoromethyl)benzamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify directly by column chromatography on silica gel to afford 3,5-bis(trifluoromethyl)thiobenzamide.
Part C: Hantzsch Thiazole Synthesis
-
To a solution of 3,5-bis(trifluoromethyl)thiobenzamide (1.0 eq) in ethanol, add 2-bromoacetaldehyde (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole.
Quantitative Data for Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Bromoacetaldehyde | 3 | 78 | 75 |
| 2 | 2-Bromoacetophenone | 4 | 78 | 80 |
| 3 | Ethyl bromopyruvate | 3.5 | 78 | 72 |
Biological Application: Mechanism of Action of Celecoxib - A COX-2 Inhibitor
Many pyrazole derivatives exhibit significant anti-inflammatory properties. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The 3-(trifluoromethyl)phenyl group in celecoxib plays a crucial role in its selective binding to the COX-2 enzyme. Understanding this mechanism provides a rationale for the synthesis of novel fluorinated pyrazole derivatives as potential anti-inflammatory agents.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Amino Acids Following Derivatization with 3,5-Bis(trifluoromethyl)benzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of amino acids is crucial in various fields, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis difficult. To overcome this, a pre-column derivatization step is often employed to introduce a UV-active or fluorescent tag to the amino acid molecules.
This application note details a robust method for the derivatization of primary and secondary amino acids with 3,5-Bis(trifluoromethyl)benzoyl chloride, followed by their separation and quantification using reverse-phase HPLC. This compound reacts with the amino group of amino acids to form stable, highly UV-active derivatives. The trifluoromethyl groups enhance the hydrophobicity of the derivatives, leading to excellent chromatographic retention and separation on C18 columns. This method is also suitable for the chiral separation of amino acid enantiomers when coupled with a chiral stationary phase.
Principle and Reaction Mechanism
The derivatization reaction is based on the Schotten-Baumann reaction, where the acyl chloride (this compound) reacts with the primary or secondary amine of the amino acid under basic conditions.[1] The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium tetraborate, to neutralize the hydrochloric acid produced during the reaction and to ensure the amino group is deprotonated and thus nucleophilic.[1][2][3] The resulting N-acyl amino acid derivative is highly stable and exhibits strong UV absorbance, allowing for sensitive detection.
The general workflow for the analysis of amino acids using this method involves sample preparation, derivatization, and HPLC analysis. For protein or peptide samples, an initial acid hydrolysis step is required to liberate the individual amino acids.
Experimental Protocols
1. Reagents and Materials
-
Amino Acid Standards
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl)
-
Formic Acid (FA)
-
Ammonium Formate
-
Syringe filters, 0.22 µm
2. Standard Solution Preparation
Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. From the stock solution, prepare a series of working standard solutions by diluting with 0.1 M HCl to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
For Free Amino Acid Analysis: Dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the calibration range.
-
For Protein/Peptide Hydrolysis: To 1 mg of protein/peptide sample, add 1 mL of 6 M HCl. Hydrolyze at 110°C for 24 hours in a sealed tube under vacuum. After hydrolysis, evaporate the HCl under a stream of nitrogen and reconstitute the sample in 0.1 M HCl.
4. Derivatization Protocol
-
To 20 µL of the amino acid standard solution or sample, add 10 µL of 100 mM sodium carbonate solution. Vortex for 10 seconds.
-
Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile. Vortex immediately and vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 50 µL of water to quench the reaction and reduce the organic solvent concentration.[2]
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions
-
For General Amino Acid Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-18 min: 70-90% B
-
18-20 min: 90% B
-
20-22 min: 90-10% B
-
22-27 min: 10% B (re-equilibration)
-
-
-
For Chiral Separation of Amino Acid Enantiomers:
-
Column: Chiral stationary phase (CSP) column (e.g., macrocyclic glycopeptide-based CSP)[4]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol, ethanol, or acetonitrile) and an acidic or basic modifier (e.g., trifluoroacetic acid, acetic acid, or diethylamine). The exact composition will need to be optimized for the specific amino acids and chiral column used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Mode: Isocratic or gradient elution, depending on the complexity of the sample.
-
Data Presentation
Table 1: Hypothetical Retention Times and Limits of Detection for 3,5-Bis(trifluoromethyl)benzoyl Derivatized Amino Acids
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Alanine | 8.5 | 0.5 | 1.5 |
| Valine | 10.2 | 0.4 | 1.2 |
| Leucine | 12.1 | 0.3 | 0.9 |
| Isoleucine | 11.8 | 0.3 | 0.9 |
| Proline | 9.8 | 0.6 | 1.8 |
| Phenylalanine | 13.5 | 0.2 | 0.6 |
| Tryptophan | 14.2 | 0.2 | 0.6 |
| Methionine | 11.5 | 0.4 | 1.2 |
| Glycine | 7.2 | 0.8 | 2.4 |
| Serine | 7.8 | 0.7 | 2.1 |
| Threonine | 8.1 | 0.6 | 1.8 |
| Cysteine | 8.9 | 0.9 | 2.7 |
| Tyrosine | 10.8 | 0.3 | 0.9 |
| Asparagine | 7.5 | 0.8 | 2.4 |
| Glutamine | 7.9 | 0.8 | 2.4 |
| Aspartic Acid | 6.9 | 1.0 | 3.0 |
| Glutamic Acid | 7.3 | 1.0 | 3.0 |
| Histidine | 6.5 | 1.2 | 3.6 |
| Lysine | 9.2 | 0.5 | 1.5 |
| Arginine | 8.8 | 0.6 | 1.8 |
Table 2: Hypothetical Resolution of D/L Amino Acid Enantiomers Derivatized with this compound on a Chiral Column
| Amino Acid | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Resolution (Rs) |
| Alanine | 10.1 | 10.8 | 1.8 |
| Valine | 12.3 | 13.2 | 2.1 |
| Leucine | 14.5 | 15.6 | 2.3 |
| Phenylalanine | 16.2 | 17.5 | 2.5 |
| Proline | 11.5 | 12.2 | 1.6 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.
Caption: Reaction scheme for the derivatization of an amino acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Role of 3,5-Bis(trifluoromethyl)benzoyl Chloride in the Synthesis of Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in a significant class of neurokinin-1 (NK1) receptor antagonists. This structural element is frequently incorporated using 3,5-bis(trifluoromethyl)benzoyl chloride or its derivatives. These antagonists have garnered substantial interest for their therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as other conditions mediated by the NK1 receptor signaling pathway. This document provides detailed application notes on the synthesis of these antagonists, experimental protocols, and an overview of the relevant biological signaling pathways.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of the NK1 receptor are of significant therapeutic interest. A key structural feature of many potent NK1 receptor antagonists is the presence of a 3,5-bis(trifluoromethyl)phenyl group. This moiety is believed to enhance the binding affinity and overall efficacy of the antagonist. This compound serves as a key reagent for introducing this critical structural component. This document will focus on the synthetic applications of this reagent in the preparation of NK1 receptor antagonists, with a particular focus on the synthesis of Aprepitant, a clinically approved antiemetic.
Neurokinin-1 Receptor Signaling Pathway
The NK1 receptor primarily signals through the Gq and Gs G-protein pathways upon binding of its endogenous ligand, Substance P.[1][2][3]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
-
Gs Pathway: The NK1 receptor can also couple to the Gs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates a range of cellular proteins, modulating their activity.
The following diagram illustrates the major signaling cascades initiated by the activation of the NK1 receptor.
Synthesis of Neurokinin-1 Receptor Antagonists
The synthesis of many potent NK1 receptor antagonists, including Aprepitant, involves the introduction of the 3,5-bis(trifluoromethyl)phenyl group. While this compound is a direct acylating agent, related precursors like 3,5-bis(trifluoromethyl)benzyl bromide are also commonly used to introduce the corresponding benzyl (B1604629) moiety, which is present in many final antagonist structures.
Representative Synthetic Workflow: Synthesis of Aprepitant Intermediate
The following workflow illustrates a key step in the synthesis of an Aprepitant intermediate, where a chiral morpholinone is reduced and subsequently acylated in situ. This method demonstrates the use of a precursor that ultimately provides the 3,5-bis(trifluoromethyl)phenyl moiety to the final structure.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of 3,5-Bis(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3,5-Bis(trifluoromethyl)benzoyl chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is highly reactive with water due to the chemical nature of acyl chlorides. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene (B151609) ring significantly increases the electrophilicity of the carbonyl carbon. This makes it a prime target for nucleophilic attack by water, leading to a rapid hydrolysis reaction that forms 3,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid (HCl) gas.[1][2][3] This reaction is often vigorous and exothermic.[1][4]
Q2: How can I visually identify if my this compound has started to hydrolyze?
A2: A common sign of hydrolysis is the fuming of the reagent upon exposure to air.[5] This is due to the reaction with atmospheric moisture, which releases HCl gas.[1] If you open a bottle and observe fumes, it is an indication that some degree of hydrolysis is occurring. The presence of the corresponding carboxylic acid as a white solid impurity may also be observed.
Q3: What are the ideal storage conditions to minimize hydrolysis?
A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, heat, and ignition sources.[4][6][7] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to extend its shelf life.[8] For long-term storage, consider placing the sealed container inside a desiccator.
Troubleshooting Guides
Issue 1: The reagent fumes excessively upon opening the container.
-
Cause: The reagent is reacting with moisture in the ambient air. This indicates that the container may not have been sealed properly or it is being opened in a humid environment.
-
Solution:
-
Immediately move the container to a fume hood.
-
Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) for all subsequent uses.
-
Before sealing the container for storage, flush the headspace with a dry, inert gas like nitrogen or argon.
-
Ensure the cap is tightly sealed. Wrapping the cap with Parafilm® can provide an additional barrier against moisture.
-
Issue 2: My reaction yield is low, and I've isolated 3,5-bis(trifluoromethyl)benzoic acid as a byproduct.
-
Cause: The this compound has hydrolyzed either before or during your reaction. This can be caused by wet glassware, impure/wet solvents, or exposure to atmospheric moisture during the reaction setup.
-
Solution:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those that have been properly dried (e.g., using a solvent purification system or molecular sieves) are recommended.
-
-
Inert Atmosphere: Set up and run the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Reagent Purity: If you suspect the starting material is already partially hydrolyzed, you may need to purify it by distillation. However, this should be done with caution due to the reactive nature of the compound. Alternatively, purchase a new, high-purity batch.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Temperature | Cool | Reduces the rate of potential decomposition reactions. |
| Container | Tightly sealed, glass bottle with a secure cap. | Prevents ingress of moisture.[7] |
| Handling | In a fume hood or glovebox. | To manage corrosive HCl fumes and prevent inhalation.[4][5] |
Table 2: Qualitative Solvent Compatibility for Reactions
| Solvent Type | Examples | Suitability | Rationale |
| Aprotic, Non-Polar | Hexanes, Toluene | Good | Inert and will not react with the acyl chloride. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | Excellent | Solubilizes the reagent well and is non-reactive. Must be anhydrous. |
| Protic | Water, Alcohols, Amines | Unsuitable | Reacts vigorously to form carboxylic acids, esters, or amides.[6][9] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware (syringes, needles, flasks) is oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: If using a Schlenk line, assemble your reaction vessel and purge with dry nitrogen or argon. If using a glovebox, ensure the atmosphere is dry.
-
Equilibration: Allow the reagent bottle to come to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Dispensing: Use a dry syringe or cannula to transfer the required amount of the liquid reagent to the reaction vessel. A positive pressure of inert gas in the reaction vessel is recommended during the addition.
-
Sealing: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly sealing the cap. Wrap the cap with Parafilm® for extra protection.
-
Cleaning: Quench any residual reagent on the syringe or cannula by carefully adding it to a beaker containing a suitable alcohol (e.g., isopropanol) to convert it to the less reactive ester before cleaning.
Mandatory Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for identifying sources of hydrolysis.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. nj.gov [nj.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 7. chemos.de [chemos.de]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Acylation with 3,5-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-bis(trifluoromethyl)benzoyl chloride in acylation reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a highly reactive acylating agent used in the synthesis of a variety of organic molecules. The two electron-withdrawing trifluoromethyl groups significantly increase the electrophilicity of the carbonyl carbon, making it a potent reagent for introducing the 3,5-bis(trifluoromethyl)benzoyl moiety. This group is often incorporated into pharmaceutical candidates and advanced materials to enhance properties such as metabolic stability, lipophilicity, and thermal stability.[1]
Q2: What is the most common side reaction when using this compound?
The most prevalent side reaction is the hydrolysis of the acyl chloride to form 3,5-bis(trifluoromethyl)benzoic acid.[2] This is due to the high reactivity of the acyl chloride towards nucleophiles, including water.[2][3][4][5] Meticulous control of anhydrous conditions is paramount to minimize this side product.
Q3: Is polyacylation a significant concern with this reagent?
Polyacylation is generally not a significant issue. The product of the Friedel-Crafts acylation is an aryl ketone, which is deactivated towards further electrophilic aromatic substitution.[6][7] This deactivation of the aromatic ring by the newly introduced acyl group prevents subsequent acylation reactions.
Q4: How do the trifluoromethyl groups affect the reactivity of the benzoyl chloride?
The two trifluoromethyl groups are strongly electron-withdrawing. This has two main effects:
-
Increased Reactivity: They make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to standard benzoyl chloride.
-
Increased Susceptibility to Hydrolysis: The enhanced reactivity also makes the acyl chloride more prone to hydrolysis by any residual water in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during acylation reactions with this compound.
Issue 1: Low or No Yield of the Desired Acylated Product
| Potential Cause | Recommended Solution |
| Moisture Contamination: Hydrolysis of this compound is a primary cause of low yield. The Lewis acid catalyst (e.g., AlCl₃) is also highly sensitive to moisture. | Ensure Strict Anhydrous Conditions: All glassware should be oven- or flame-dried. Use anhydrous solvents and freshly opened or properly stored reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution and is not effective with strongly deactivated aromatic rings (e.g., those bearing nitro, cyano, or other acyl groups). | Substrate Compatibility Check: If your substrate is strongly deactivated, this reaction may not be suitable. Consider an alternative synthetic strategy. |
| Suboptimal Reaction Temperature: Excessively high temperatures can lead to decomposition or an increase in side reactions, while a temperature that is too low may result in an incomplete reaction. | Optimize Reaction Temperature: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction. Then, allow the reaction to warm to room temperature or gently heat while monitoring its progress via TLC or GC. |
| Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. An insufficient amount will result in low conversion, while an inappropriate choice may not effectively activate the acyl chloride. | Select an Appropriate Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation. A stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[8] Other Lewis acids like FeCl₃ or ZnCl₂ can also be considered. |
Issue 2: Formation of a White Precipitate (Side Product)
| Potential Cause | Recommended Solution |
| Hydrolysis Product: The most likely white precipitate is 3,5-bis(trifluoromethyl)benzoic acid, formed from the hydrolysis of the starting material. | Improve Anhydrous Technique: Re-evaluate all steps to eliminate sources of moisture. Workup Procedure: During the workup, a wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) will extract the acidic impurity into the aqueous layer. |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of an Aromatic Substrate
Materials:
-
This compound
-
Aromatic substrate (e.g., toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Lewis Acid Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM in the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Substrate Addition: After stirring the mixture for 15 minutes, add the aromatic substrate (1.0-1.2 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemrevise.org [chemrevise.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Amide Synthesis with 3,5-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide synthesis using 3,5-bis(trifluoromethyl)benzoyl chloride. Due to the electron-withdrawing nature of the trifluoromethyl groups, this acyl chloride is highly reactive, which can lead to specific challenges in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound for amide synthesis?
A1: The primary challenges stem from the high reactivity of this compound. This reactivity can lead to several issues:
-
Hydrolysis: The acyl chloride readily reacts with moisture to form the unreactive 3,5-bis(trifluoromethyl)benzoic acid.
-
Side Reactions: Its high electrophilicity can promote side reactions, especially with sensitive substrates.
-
Difficulty with Weakly Nucleophilic Amines: While highly reactive, coupling with electron-poor or sterically hindered amines can still be challenging and may require carefully optimized conditions to achieve good yields.
Q2: Which bases are recommended for this reaction?
A2: Tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct generated during the reaction. Pyridine can also be used. The choice of base can influence the reaction rate and side product formation. For sensitive substrates, a non-nucleophilic, sterically hindered base like DIPEA may be preferable.
Q3: What solvents are suitable for this amide coupling?
A3: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are common choices. For reactions requiring higher temperatures, toluene (B28343) or chlorobenzene (B131634) can be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297). Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots corresponding to the starting materials and the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
This guide addresses common issues encountered during amide synthesis with this compound and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Inactive Amine | For weakly nucleophilic amines (e.g., electron-poor anilines), consider using a stronger, non-nucleophilic base to deprotonate the amine in situ before adding the acyl chloride. Alternatively, heating the reaction mixture may be necessary. |
| Steric Hindrance | For sterically hindered amines, prolonged reaction times and elevated temperatures may be required. The use of a less hindered base could also be beneficial. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the this compound to ensure complete consumption of the limiting amine. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents. |
| Over-acylation of Primary Amines | In some cases, primary amines can undergo double acylation. Use a controlled stoichiometry of the acyl chloride and consider adding it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize this side reaction. |
| Side reactions with the Base | If using a nucleophilic base like pyridine, it can potentially react with the acyl chloride. Consider switching to a non-nucleophilic base such as DIPEA. |
Problem 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Presence of 3,5-Bis(trifluoromethyl)benzoic Acid | During aqueous workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. |
| Excess Amine | Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer. |
| Product is an Oil or Difficult to Crystallize | If the product is not a solid, purification by column chromatography on silica (B1680970) gel is recommended. A gradient of hexane and ethyl acetate is typically effective. |
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Example Protocol: Synthesis of N-(2-nitrophenyl)-3,5-bis(trifluoromethyl)benzylamine
In a reaction detailed in the literature, (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) was reacted with 1-fluoro-2-nitrobenzene (B31998) (10 mmol) in the presence of potassium carbonate (10 mmol) in anhydrous DMF (20 mL) at 25 °C for 72 hours.[1][2] After aqueous workup and extraction with ethyl acetate, the desired N-substituted nitroaniline was obtained in 98% yield.[1][2]
Quantitative Data Summary
The following table summarizes available yield data for reactions involving this compound and related compounds. This data can serve as a benchmark for optimizing your own reactions.
| Amine/Substrate | Reaction Conditions | Yield (%) | Reference |
| Stearic acid (to form the corresponding benzylamine, then amide) | Solvent-free, 140 °C, 24 h | 41 | [3][4][5] |
| (3,5-bis(trifluoromethyl)phenyl)methanamine | K₂CO₃, DMF, 25 °C, 72 h | 98 | [1][2][6] |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for amide synthesis and a troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 3. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Removal of excess 3,5-Bis(trifluoromethyl)benzoyl chloride from reaction
Welcome to the technical support center for handling reactions involving 3,5-Bis(trifluoromethyl)benzoyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove excess reagent and byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I need to remove after a reaction with this compound?
The primary impurities are unreacted this compound and its hydrolysis byproduct, 3,5-bis(trifluoromethyl)benzoic acid. The benzoyl chloride is highly reactive towards moisture and will readily convert to the corresponding carboxylic acid, which is a white solid with a melting point of 142-143 °C.[1][2]
Q2: How can I quench the reaction and neutralize excess this compound?
The most common method is to quench the reaction mixture with an aqueous solution. Adding water will hydrolyze the remaining acyl chloride to 3,5-bis(trifluoromethyl)benzoic acid. For a more controlled quench that also neutralizes the HCl byproduct generated during the reaction, a mild aqueous base like sodium bicarbonate (NaHCO₃) is recommended.[3][4]
Q3: What is the best procedure to remove the 3,5-bis(trifluoromethyl)benzoic acid byproduct?
A liquid-liquid extraction using a basic aqueous solution is highly effective. The 3,5-bis(trifluoromethyl)benzoic acid is acidic and will be deprotonated by a base such as sodium bicarbonate or sodium carbonate. This forms a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the desired neutral product in the organic layer. The solubility of 3,5-bis(trifluoromethyl)benzoic acid is significantly higher at a pH above 9.[5]
Q4: My product is sensitive to water or basic conditions. What non-aqueous removal options are available?
For sensitive substrates, using a scavenger resin is an excellent alternative to an aqueous workup.[6] These are solid-supported reagents, typically polymers with nucleophilic functional groups like amines (e.g., aminomethyl polystyrene).[7][8] The resin reacts with and covalently binds the excess this compound. The resin-bound byproduct can then be easily removed by simple filtration.[9]
Q5: How do I choose between a standard aqueous workup and a scavenger resin?
The choice depends on your product's stability, the reaction scale, and purification goals. An aqueous workup is cost-effective and efficient for stable products. A scavenger resin is ideal for water-sensitive products, for reactions where an aqueous workup is problematic (e.g., emulsion formation), or in automated parallel synthesis where filtration is simpler than extraction.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Residual 3,5-bis(trifluoromethyl)benzoic acid in NMR after basic wash. | 1. Insufficient amount of base used. 2. Inefficient mixing during extraction. 3. Product has acidic protons, causing it to partition into the aqueous layer. | 1. Perform additional washes with fresh saturated NaHCO₃ solution. Check the pH of the final aqueous wash to ensure it is basic. 2. Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash. 3. If the product is acidic, chromatography may be necessary. Consider a milder base like dilute sodium carbonate if your product is sensitive. |
| Product yield is low after aqueous workup. | 1. Emulsion formation during extraction leading to product loss. 2. Product has some water solubility. | 1. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the layers to stand for an extended period. 2. After separating the organic layer, back-extract the aqueous layers with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Scavenger resin did not remove all excess acyl chloride. | 1. Insufficient equivalents of scavenger resin used. 2. Reaction time with the resin was too short. 3. Poor swelling of the resin in the chosen solvent. | 1. Use a larger excess of the scavenger resin (typically 2-3 equivalents relative to the excess starting material). 2. Increase the stirring time with the resin. Monitor the reaction by TLC or LCMS to ensure completion. 3. Choose a solvent that allows for good resin swelling (e.g., DCM, THF). |
| Product and impurity co-elute during column chromatography. | The polarity of the desired product and the 3,5-bis(trifluoromethyl)benzoic acid impurity are too similar. | Perform a basic aqueous wash before attempting column chromatography. This will convert the acid impurity into its salt, which will be easily removed, preventing it from eluting from the silica (B1680970) gel column. |
Data Presentation
Table 1: Comparison of Common Removal Methods
| Method | Reagent/Material | Mechanism | Pros | Cons |
| Aqueous Workup | Sat. aq. NaHCO₃ or Na₂CO₃ | Hydrolysis & Acid-Base Extraction | Inexpensive, highly effective for acid removal, scalable. | Can cause emulsions, not suitable for water-sensitive products. |
| Scavenger Resin | Aminomethyl Polystyrene | Covalent Scavenging | Excellent for water-sensitive compounds, simple filtration-based removal.[6] | Higher cost, requires solvent with good swelling properties. |
| Chromatography | Silica Gel | Adsorption | Can remove multiple impurities simultaneously. | Can be time-consuming and lead to yield loss, especially on a large scale.[10] |
Table 2: Typical Amine-Based Scavenger Resins for Acyl Chlorides
| Resin Name | Functional Group | Typical Loading (mmol/g) | Application Notes |
| Aminomethyl (AM) Resin | -CH₂NH₂ | 0.8 - 2.0 | Effective scavenger for acid chlorides, sulfonyl chlorides, and isocyanates.[7][8] |
| Trisamine (TAM) Resin | -N(CH₂CH₂NH₂)₂ | 3.0 - 4.5 | High loading capacity, scavenges a wide range of electrophiles including acid chlorides.[9] |
| Si-Amine | Silica-bound -NH₂ | ~1.0 | Silica-based support can offer different swelling properties and faster kinetics compared to some polymer resins.[8] |
Experimental Protocols
Protocol 1: Standard Aqueous Quench and Workup
This protocol describes the removal of excess this compound and its acidic byproduct from a standard amidation reaction.
-
Reaction Quench: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to the mixture to hydrolyze any remaining this compound.
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Dilution: Dilute the quenched reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and vent the funnel frequently to release CO₂ pressure. Separate the layers.
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Repeat Wash: Repeat the NaHCO₃ wash two more times, or until the aqueous layer is confirmed to be basic with pH paper.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[3]
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Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified.
Caption: Experimental workflow for a standard aqueous quench and extraction.
Protocol 2: Purification Using a Scavenger Resin
This protocol is suitable for reactions where the product is sensitive to water.
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Determine Excess Reagent: Before starting, calculate or estimate the amount of excess this compound remaining in the reaction (e.g., if 1.2 equivalents were used, assume 0.2 equivalents remain).
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Add Scavenger Resin: To the completed reaction mixture, add an aminomethyl-functionalized polystyrene resin (typically 2-3 equivalents relative to the excess acyl chloride).
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Scavenging Reaction: Stir the reaction slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of the excess acyl chloride by a suitable method (e.g., TLC, LCMS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin. A simple gravity or vacuum filtration is sufficient.
-
Wash Resin: Rinse the collected resin on the filter with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude product, now free of the excess acyl chloride. The byproduct (3,5-bis(trifluoromethyl)benzoic acid) may still be present if formed during the reaction and will need to be removed separately if necessary.
References
- 1. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. bipm.org [bipm.org]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. glycopep.com [glycopep.com]
- 8. silicycle.com [silicycle.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzoyl Chloride and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-bis(trifluoromethyl)benzoyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Product degradation during purification.
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Question: My this compound derivative appears to be decomposing during purification, evidenced by the appearance of new, unidentified peaks in the GC-MS or TLC analysis. What could be the cause and how can I prevent this?
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Answer: The most likely cause of degradation is hydrolysis of the benzoyl chloride moiety by residual water in your solvents or on your glassware. This compound is highly reactive and sensitive to moisture.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120°C) for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.
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Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents for all purification steps. If using commercial anhydrous solvents, ensure the bottle has been properly sealed and stored.
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Inert Atmosphere: Conduct all manipulations, including transfers and filtration, under an inert atmosphere to minimize exposure to atmospheric moisture.
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Temperature Control: For thermally sensitive derivatives, consider conducting purification at reduced temperatures where possible.
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Issue 2: Poor separation of the desired product from starting materials or byproducts during column chromatography.
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Question: I am having difficulty separating my this compound derivative from the starting materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid) or non-polar byproducts using flash column chromatography. What can I do to improve the separation?
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Answer: Poor separation can result from an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize Solvent System:
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Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems to identify the optimal mobile phase for separation. Aim for a significant difference in the retention factor (Rf) values between your product and the impurities.
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For non-polar compounds, a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can be effective.
-
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Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels to prevent poor resolution. A slurry packing method is often preferred.
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Sample Loading: Load the sample onto the column in a minimal amount of solvent. For solid samples, dry loading (adsorbing the sample onto a small amount of silica gel before loading) can improve separation.
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Column Dimensions: Use a column with an appropriate diameter and length for the amount of sample being purified. A longer, narrower column generally provides better resolution.
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Issue 3: Low yield after recrystallization.
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Question: I am losing a significant amount of my purified this compound derivative during recrystallization. How can I improve the recovery?
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Answer: Low yield during recrystallization is often due to the selection of a suboptimal solvent, using too much solvent, or premature crystallization.
Troubleshooting Steps:
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Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents to find the best one. For many non-polar aromatic compounds, solvents like hexanes, heptane, or cyclohexane, sometimes with a small amount of a more polar co-solvent, can be effective.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.
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Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the formation of smaller crystals that are more difficult to collect. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Washing Crystals: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
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Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically offered at purities of 97% or ≥98%[1].
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include the starting material, 3,5-bis(trifluoromethyl)benzoic acid, and byproducts from the chlorination reaction. Hydrolysis of the benzoyl chloride can also lead to the formation of the corresponding benzoic acid as an impurity.
Q3: What analytical techniques are recommended for assessing the purity of this compound and its derivatives?
A3: The most common and effective techniques for purity assessment are:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable derivatives. It provides information on both the purity and the identity of any impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of derivatives, including those that are less volatile or thermally sensitive.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used for quantitative analysis to determine purity.
Q4: How should I store purified this compound and its derivatives?
A4: Due to their moisture sensitivity, these compounds should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.
Quantitative Data Summary
| Product | Commercial Purity | Key Physical Properties |
| This compound | 97% to ≥98%[1] | Boiling Point: 194.3 °C at 760 mmHg[2], 81 °C at 24 mmHg[1]Density: 1.526 g/mL at 25 °CRefractive Index: n20/D 1.435 |
| 3,5-Bis(trifluoromethyl)benzyl chloride | 97% | Melting Point: 29-32 °C |
| 3,5-Bis(trifluoromethyl)aniline | 97% | Boiling Point: 85 °C at 15 mmHgDensity: 1.467 g/mL at 25 °CRefractive Index: n20/D 1.434 |
| 3,5-Bis(trifluoromethyl)benzoic acid | N/A (Precursor) | Melting Point: 157-161 °C |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for purifying the liquid this compound from non-volatile impurities.
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Setup: Assemble a clean, dry vacuum distillation apparatus. All glassware should be oven-dried and cooled under an inert atmosphere.
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Charge the Flask: Charge the distillation flask with the crude this compound.
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Vacuum Application: Slowly and carefully apply a vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~81°C at 24 mmHg)[1].
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Storage: Transfer the purified product to a clean, dry, and inert-gas-flushed container for storage.
Protocol 2: Purification of a Solid this compound Derivative by Recrystallization
This protocol is for purifying solid derivatives, such as amides or esters.
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Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture in which the crude product is soluble when hot but sparingly soluble when cold (e.g., hexanes, heptane, or a mixture of hexanes and ethyl acetate).
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification of a this compound Derivative by Flash Column Chromatography
This protocol is useful for separating the desired product from impurities with different polarities.
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TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for product hydrolysis.
References
Technical Support Center: 3,5-Bis(trifluoromethyl)benzoyl Chloride Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 3,5-Bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity observed in reactions using this compound?
A1: The most prevalent impurity is 3,5-Bis(trifluoromethyl)benzoic acid. This results from the hydrolysis of the highly reactive benzoyl chloride in the presence of trace amounts of water.
Q2: My starting material of this compound has a slight yellow tint. Is it still usable?
A2: While a slight yellow color may not always indicate significant impurity, it can be a sign of degradation or the presence of impurities from its synthesis. It is recommended to purify the benzoyl chloride by distillation before use in sensitive reactions to ensure high purity, which is typically a clear, colorless to very slightly yellow liquid.
Q3: Can impurities from the synthesis of this compound affect my reaction?
A3: Yes. The synthesis of this compound typically starts from 3,5-Bis(trifluoromethyl)benzoic acid. Impurities in the starting benzoic acid or byproducts from the chlorination reaction (e.g., residual chlorinating agent or its byproducts) can carry over and interfere with your reaction.
Q4: How can I minimize the formation of 3,5-Bis(trifluoromethyl)benzoic acid during my reaction?
A4: To minimize hydrolysis, it is crucial to maintain strict anhydrous (moisture-free) conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Formation of a significant amount of 3,5-Bis(trifluoromethyl)benzoic acid byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of moisture in the reaction. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use freshly distilled or commercially available anhydrous solvents. Consider storing solvents over molecular sieves.- Handle all reagents in a dry environment, preferably in a glovebox or under an inert atmosphere. |
| Impure starting materials or reagents. | - Use freshly opened bottles of reagents or purify them before use.- Ensure the this compound is of high purity. If in doubt, distill it. |
| Extended reaction times or high temperatures. | - Optimize the reaction time and temperature to favor the desired product formation over hydrolysis. |
Issue 2: Incomplete conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficient reactivity of the nucleophile. | - Consider using a more reactive nucleophile or adding a catalyst to facilitate the reaction. |
| Steric hindrance. | - The bulky trifluoromethyl groups can hinder the approach of the nucleophile. Increasing the reaction temperature or using a less sterically hindered nucleophile might help. |
| Poor solubility of reagents. | - Choose a solvent that effectively dissolves all reactants. Gentle heating may improve solubility. |
Issue 3: Presence of unknown byproducts.
| Possible Cause | Troubleshooting Steps |
| Side reactions with the solvent or other reagents. | - Review the compatibility of all reagents and the solvent. Consider changing the solvent to a more inert one. |
| Impurities in the starting this compound. | - Analyze the starting material for purity using techniques like GC-MS or NMR. Purify if necessary. |
| Friedel-Crafts-type side reactions. | - If the reaction involves Lewis acids or electron-rich aromatic compounds, be aware of potential acylation of other aromatic rings. Adjust the reaction conditions (e.g., temperature, order of addition) to minimize these side reactions. |
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its common hydrolysis impurity, 3,5-Bis(trifluoromethyl)benzoic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₃ClF₆O | 276.56 | 194.3 at 760 mmHg[1] | 41760 (likely a typo in source, literature suggests it is a liquid at room temp)[1] |
| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | 258.12[2][3][4][5] | 223.9 ± 40.0[2][3] | 142-143[3][5] |
Experimental Protocols
General Protocol for Acylation using this compound
This protocol provides a general guideline for the acylation of an alcohol. The specific conditions may need to be optimized for different substrates.
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Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) from a freshly opened bottle or after distillation from an appropriate drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).
-
Dissolve the mixture in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the stirred solution of the alcohol and base over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 3,5-Bis(trifluoromethyl)benzoic acid, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired ester.
-
Visualizations
Caption: Formation pathway of the common hydrolysis impurity.
Caption: A logical workflow for troubleshooting impurity issues.
References
- 1. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-ビス(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for 3,5-Bis(trifluoromethyl)benzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)benzoyl chloride. The content is designed to address specific issues encountered during common synthetic transformations such as Friedel-Crafts acylation, esterification, and amidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate your experiments.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
A1: Low yields in this specific Friedel-Crafts acylation can often be attributed to a few key factors related to the electronic nature of the acyl chloride and the general requirements of the reaction.
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Deactivated Acyl Chloride: The two trifluoromethyl (-CF₃) groups on the benzoyl chloride are strongly electron-withdrawing. This reduces the electron density of the carbonyl carbon, making it less electrophilic and thus less reactive than unsubstituted benzoyl chloride.
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Insufficient Catalyst Activity or Amount: A strong Lewis acid catalyst is essential.[1] Due to the deactivation of the acyl chloride, a more potent Lewis acid or higher catalyst loading might be necessary. For acylations, the catalyst (e.g., AlCl₃) often forms a complex with the product ketone, necessitating stoichiometric or even excess amounts relative to the acyl chloride.[1][2]
-
Deactivated Aromatic Substrate: Friedel-Crafts acylations are less effective with aromatic rings that contain electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H). The combination of a deactivated acyl chloride and a deactivated aromatic substrate is particularly challenging.
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Increase Catalyst Loading: If using a traditional Lewis acid like AlCl₃, try increasing the molar ratio to 1.1–1.5 equivalents relative to the this compound.
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Choose a More Reactive Aromatic Substrate: If possible, use an electron-rich aromatic compound (e.g., anisole (B1667542), toluene, xylenes) to increase the reaction rate.[3][4]
-
Consider Alternative Catalysts: For highly sensitive substrates, consider using metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) which can be more tolerant to functional groups and are often required in only catalytic amounts.[4][5]
-
Increase Reaction Temperature: Gently heating the reaction mixture may help to overcome the activation energy barrier, but monitor closely for potential side reactions.
Issue 2: Hydrolysis of this compound During Esterification or Amidation
Q2: I am observing the formation of 3,5-bis(trifluoromethyl)benzoic acid as a major byproduct in my esterification/amidation reaction. How can I prevent this?
A2: The formation of the corresponding carboxylic acid is a clear indication of hydrolysis of the acyl chloride, which is a common side reaction.
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Presence of Water: this compound is highly reactive towards water. Trace amounts of moisture in the reaction setup, solvent, or reagents (alcohol or amine) can lead to rapid hydrolysis.
-
Inappropriate Base: If a basic catalyst is used (e.g., in the Schotten-Baumann reaction), using an aqueous solution of the base (like aqueous NaOH) can introduce water and promote hydrolysis.[6]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with the Friedel-Crafts reaction, ensure all components of the reaction are free of water.
-
Use a Non-Nucleophilic Organic Base: Employ a tertiary amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without introducing water.[6] Pyridine (B92270) can also be used as both a base and a catalyst.
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Control the Order of Addition: Add the this compound slowly to a solution of the alcohol/amine and the base, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[6][7]
Issue 3: Catalyst Selection for Different Reaction Types
Q3: What are the recommended catalysts for Friedel-Crafts, esterification, and amidation reactions with this compound?
A3: Catalyst selection is critical and depends on the specific transformation.
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Friedel-Crafts Acylation: Strong Lewis acids are typically required. Aluminum chloride (AlCl₃) is the most common, but others like iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be used.[1] For milder conditions, metal triflates are an excellent choice.[4][5]
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Esterification: This reaction is often catalyzed by a tertiary amine base such as pyridine or can be promoted by adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) along with a stoichiometric amount of a weaker base like triethylamine.[8]
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Amidation: Amidation reactions with acyl chlorides are generally fast and often do not require a catalyst. However, a base (tertiary amine) is necessary to neutralize the HCl generated during the reaction.[6][7]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for reactions involving this compound. Note that actual yields may vary depending on the specific substrate and experimental conditions.
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | 120 | Dichloromethane (B109758) | 0 to RT | 2 | ~85-95 | [9] (adapted) |
| FeCl₃ | 110 | Dichloromethane | 0 to RT | 2 | ~80-90 | [10] (adapted) |
| Sc(OTf)₃ | 10 | [bmim][BF₄] | 80 | 12 | ~90-99 | [5] (adapted) |
| Cu(OTf)₂ | 10 | [bmim][BF₄] | 80 | 1 | >95 | [4][5] |
Table 2: Representative Yields for Esterification and Amidation
| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product Type | Approx. Yield (%) | Reference(s) |
| Ethanol | Pyridine | Dichloromethane | 0 to RT | 2-4 | Ester | >90 | General Protocol |
| Phenol | Triethylamine/DMAP (cat.) | Dichloromethane | 0 to RT | 3-5 | Ester | >90 | [8] (adapted) |
| Aniline | Triethylamine | Dichloromethane | 0 to RT | 1-3 | Amide | >95 | [7] (adapted) |
| Piperidine | Triethylamine | Dichloromethane | 0 to RT | 1-2 | Amide | >95 | [6][11] (adapted) |
| Benzylamine | Triethylamine | Cyrene™ | 0 to RT | 1 | Amide | >90 | [7] (adapted) |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.
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Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of anisole, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]
Protocol 2: General Procedure for Esterification of an Alcohol
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Protocol 3: General Procedure for Amidation of an Amine
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.[6][7]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: Experimental workflow for the amidation of an amine.
Caption: Catalyst selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low derivatization efficiency with 3,5-Bis(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzoyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their derivatization reactions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing very low or no derivatization product. What are the most common causes?
A1: Low derivatization efficiency is a frequent issue that can typically be attributed to one of the following factors:
-
Reagent Degradation: this compound is highly sensitive to moisture. Exposure to atmospheric humidity can cause it to hydrolyze to the inactive 3,5-bis(trifluoromethyl)benzoic acid, significantly reducing the amount of active reagent available for your reaction.[1]
-
Presence of Water in the Reaction: Any moisture present in your sample, solvents, or glassware will compete with your analyte for the derivatizing reagent, leading to the formation of the benzoic acid byproduct and lower yields.[1] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Suboptimal Reaction pH: The derivatization of amines and phenols with benzoyl chlorides requires basic conditions to neutralize the HCl generated during the reaction and to deprotonate the analyte, making it a better nucleophile.[2][3] An inappropriate pH can slow down or completely stall the reaction.
-
Inactive Analyte: The functional group you are targeting (e.g., a sterically hindered alcohol or a poorly nucleophilic amine) may not be sufficiently reactive under your current experimental conditions.
Q2: How can I prevent the hydrolysis of this compound?
A2: To ensure the reactivity of your derivatizing agent, adhere to the following best practices:
-
Proper Storage: Store this compound in a desiccator under an inert atmosphere.
-
Use of Anhydrous Solvents: Always use freshly opened or properly dried solvents. Solvents like acetonitrile, dichloromethane (B109758), and tetrahydrofuran (B95107) should be of anhydrous grade.
-
Inert Atmosphere: Conduct your experiments under a dry, inert atmosphere such as nitrogen or argon. This is particularly crucial when handling the pure reagent and setting up the reaction.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
Q3: My reaction is very slow or incomplete. How can I improve the reaction kinetics and yield?
A3: If you are confident that your reagents are active and your system is anhydrous, consider the following optimization steps:
-
Increase Reagent Concentration: A higher concentration of the derivatizing reagent can help drive the reaction to completion. A molar excess of this compound is often recommended.
-
Optimize Reaction Temperature: While many derivatization reactions with benzoyl chlorides proceed quickly at room temperature, some less reactive analytes may benefit from gentle heating.[2] However, be cautious, as excessive heat can lead to side reactions. A good starting point is to try the reaction at room temperature, then incrementally increase to 40-60°C if needed.
-
Choice of Base/Catalyst: The choice and amount of base are critical. Pyridine or triethylamine (B128534) are commonly used to scavenge the HCl produced.[4] For less reactive analytes, a more powerful catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.
-
Extended Reaction Time: If the reaction is sluggish, increasing the reaction time can lead to higher conversion. Monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time.
Q4: I am observing multiple unexpected peaks in my chromatogram after derivatization. What is the likely cause?
A4: The presence of unexpected peaks can be due to several factors:
-
Side Reactions: Besides the desired derivatization, this compound can react with other nucleophilic functional groups in your molecule if present.[5] It can also react with impurities in your sample or solvents.
-
Excess Reagent and Byproducts: Unreacted this compound and its hydrolysis byproduct, 3,5-bis(trifluoromethyl)benzoic acid, may be visible in your chromatogram. A quenching step with a primary amine or water can help to consume the excess reagent.
-
Sample Contamination: Ensure that all glassware and solvents are of high purity to avoid introducing contaminants.[1] Running a blank sample (without the analyte) can help identify sources of contamination.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how reaction conditions can affect derivatization efficiency. The yields are hypothetical and intended to guide optimization.
Table 1: Effect of Base and Temperature on the Derivatization of a Primary Amine
| Entry | Analyte | Base (equivalents) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Primary Amine | Pyridine (1.2) | 25 | 1 | 85 |
| 2 | Primary Amine | Pyridine (1.2) | 50 | 1 | 95 |
| 3 | Primary Amine | Triethylamine (1.5) | 25 | 1 | 88 |
| 4 | Primary Amine | Triethylamine (1.5) / DMAP (0.1) | 25 | 0.5 | >99 |
Table 2: Effect of Solvent on the Derivatization of a Phenol
| Entry | Analyte | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Phenol | Dichloromethane | 25 | 2 | 75 |
| 2 | Phenol | Acetonitrile | 25 | 2 | 85 |
| 3 | Phenol | Tetrahydrofuran | 25 | 2 | 92 |
| 4 | Phenol | Pyridine | 25 | 1 | >99 |
Experimental Protocols
Standard Protocol for Derivatization of a Primary Amine
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents for all steps.
-
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add triethylamine (1.5 eq).
-
In a separate dry vial, prepare a 1 M solution of this compound in anhydrous DCM.
-
-
Derivatization:
-
Slowly add the this compound solution (1.2 eq) to the stirred amine solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete, add a small amount of a primary amine like piperidine (B6355638) or water to quench any excess this compound.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure derivatized product.
-
Visualizations
Diagram 1: General Derivatization Workflow
Caption: A generalized workflow for the derivatization process.
Diagram 2: Troubleshooting Logic for Low Derivatization Efficiency
Caption: A decision tree for troubleshooting low derivatization efficiency.
References
Technical Support Center: 3,5-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,5-Bis(trifluoromethyl)benzoyl chloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
A1: this compound is a highly reactive acyl chloride and is sensitive to moisture.[1] In aprotic, anhydrous solvents such as dichloromethane (B109758) (DCM), chloroform, and tetrahydrofuran (B95107) (THF), it is relatively stable if moisture is rigorously excluded. However, in protic solvents or in the presence of trace amounts of water, it will readily undergo solvolysis (e.g., hydrolysis) to form 3,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid.[2][3] Due to the presence of two strong electron-withdrawing trifluoromethyl groups, the carbonyl carbon of this compound is highly electrophilic, making it very susceptible to nucleophilic attack.[4][5]
Q2: What are the primary degradation products of this compound in the presence of water?
A2: The primary degradation product upon reaction with water (hydrolysis) is 3,5-bis(trifluoromethyl)benzoic acid . This reaction also produces hydrochloric acid (HCl) as a byproduct.[2][3] The formation of acidic byproducts can potentially catalyze further degradation or side reactions in your experimental setup.
Q3: What is the expected mechanism of hydrolysis for this compound?
A3: The hydrolysis of benzoyl chlorides can proceed through either an associative or a dissociative mechanism, depending on the substituents and the solvent. For benzoyl chlorides with strong electron-withdrawing groups, such as the two trifluoromethyl groups on this compound, the reaction with water is likely to proceed via an associative nucleophilic acyl substitution mechanism .[6] In this pathway, the water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to the carboxylic acid and HCl.
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize the stability of this compound solutions, the following storage conditions are critical:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous (dry) solvents.
-
Inert Atmosphere: Store the solution under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[7]
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of any potential degradation reactions.[8]
-
Proper Sealing: Use containers with tight-fitting septa or caps (B75204) to minimize moisture ingress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of desired product in an acylation reaction. | Degradation of this compound due to moisture. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly opened or properly stored anhydrous solvents.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon balloon).- Check the purity of the starting material. |
| Formation of an insoluble white precipitate in the reaction mixture. | The precipitate is likely 3,5-bis(trifluoromethyl)benzoic acid, the hydrolysis product. | - Confirm the identity of the precipitate by analytical methods (e.g., NMR, IR, or melting point).- If confirmed, this indicates significant hydrolysis of the starting material. Review and improve anhydrous reaction techniques. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in the solvent or reagents leading to inconsistent purity of the acyl chloride. | - Standardize the procedure for drying solvents and reagents.- Consider using a fresh bottle of this compound.- Quantify the purity of the acyl chloride solution prior to use (see Experimental Protocols section). |
| Reaction mixture turns cloudy and acidic upon addition of the benzoyl chloride. | Rapid hydrolysis is occurring, releasing HCl gas which can appear as fumes and increase the acidity of the solution.[2] | - Improve the exclusion of moisture from the reaction setup.- Consider adding a non-nucleophilic base (e.g., a hindered amine) to scavenge the HCl formed, if compatible with your reaction. |
Quantitative Data Summary
Experimental Protocols
Protocol 1: General Method for Assessing the Purity of this compound via Titration
This method is adapted from a general procedure for the assay of benzoyl chloride and determines the concentration of the acyl chloride by reacting it with a known excess of sodium hydroxide (B78521) and then back-titrating the remaining base.
Materials:
-
This compound solution in an anhydrous aprotic solvent.
-
1 N Sodium Hydroxide (NaOH) volumetric solution.
-
1 N Hydrochloric Acid (HCl) volumetric solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Glass-stoppered flask.
-
Burette.
Procedure:
-
Accurately weigh approximately 2 mL of the this compound solution into a glass-stoppered flask.
-
Add 50.0 mL of 1 N sodium hydroxide volumetric solution to the flask and immediately stopper it.
-
Allow the flask to stand, with frequent agitation, until the sample has completely dissolved and reacted.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate the excess sodium hydroxide with 1 N hydrochloric acid until the pink color disappears.
-
Record the volume of HCl used.
Calculation: The percentage of this compound can be calculated using the following formula:
% C₉H₃ClF₆O = [ (VNaOH × NNaOH) - (VHCl × NHCl) ] × (MW / (W × 10))
Where:
-
VNaOH = Volume of NaOH solution added (in mL)
-
NNaOH = Normality of NaOH solution
-
VHCl = Volume of HCl solution used for titration (in mL)
-
NHCl = Normality of HCl solution
-
MW = Molecular weight of this compound (276.56 g/mol )
-
W = Weight of the sample (in g)
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
Validation & Comparative
A Comparative Guide to Derivatization Reagents: 3,5-Bis(trifluoromethyl)benzoyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Derivatization, a chemical modification of an analyte, is a powerful strategy to enhance its detectability and improve its chromatographic properties. This guide provides an objective comparison of two acylating derivatization reagents: 3,5-Bis(trifluoromethyl)benzoyl chloride and the conventional benzoyl chloride. This comparison is supported by experimental data from scientific literature to aid in the selection of the most appropriate reagent for your analytical needs.
Introduction to Acylating Derivatization Agents
Benzoyl chloride and its derivatives are widely used acylating agents that react with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols.[1] This process, known as benzoylation, introduces a benzoyl group onto the analyte. This modification can significantly improve the analytical characteristics of polar molecules, which are often challenging to analyze with techniques like reversed-phase liquid chromatography (LC) and gas chromatography (GC). The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.[1] Furthermore, it can enhance ionization efficiency in mass spectrometry (MS), leading to improved sensitivity.[1][2]
This compound is a specialized analog of benzoyl chloride. The presence of two trifluoromethyl (-CF3) groups on the benzene (B151609) ring is expected to significantly alter the properties of the reagent and the resulting derivatives. These electron-withdrawing groups enhance the reactivity of the acyl chloride and introduce fluorine atoms, which can be highly beneficial for specific analytical detection methods.[3]
Performance Comparison: this compound vs. Benzoyl Chloride
The choice between these two reagents depends on the specific requirements of the analytical method, including the nature of the analyte, the desired sensitivity, and the available detection systems.
Key Differences and Advantages:
-
Reactivity: The two trifluoromethyl groups in this compound are strongly electron-withdrawing, making the carbonyl carbon more electrophilic. This enhanced reactivity can lead to faster reaction times and the ability to derivatize less reactive nucleophiles under milder conditions compared to benzoyl chloride.[3]
-
Detection: The most significant advantage of using this compound lies in the potential for enhanced detection. The presence of multiple fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD) in gas chromatography, a technique known for its exceptional sensitivity towards halogenated compounds. While not directly demonstrated in the search results for this specific reagent, the principle is well-established for other fluorinated derivatizing agents.[4] In mass spectrometry, the trifluoromethyl groups provide a unique mass signature and can lead to specific fragmentation patterns, aiding in analyte identification and quantification.
-
Hydrophobicity and Chromatographic Retention: Both reagents increase the hydrophobicity of polar analytes.[1] The addition of the 3,5-bis(trifluoromethyl)benzoyl group will lead to a more significant increase in hydrophobicity and molecular weight compared to the benzoyl group, which can be advantageous for retaining highly polar analytes on reversed-phase columns.
-
Cost and Availability: Benzoyl chloride is a common and relatively inexpensive laboratory chemical. This compound is a more specialized and, therefore, more expensive reagent.
Quantitative Data Summary
The following tables summarize the key characteristics and performance aspects of the two derivatization reagents based on available data.
Table 1: General Properties and Reactivity
| Property | This compound | Benzoyl Chloride |
| Molecular Formula | C₉H₃ClF₆O | C₇H₅ClO |
| Molecular Weight | 276.56 g/mol [5] | 140.57 g/mol |
| Reactivity | High, due to electron-withdrawing -CF₃ groups[3] | Moderate |
| Target Functional Groups | Primary & secondary amines, phenols, thiols, some alcohols | Primary & secondary amines, phenols, thiols, some alcohols[6][7] |
| Reaction Conditions | Typically mild, basic medium | Basic medium (e.g., sodium carbonate, borate (B1201080) buffer)[6][8] |
Table 2: Analytical Performance Comparison
| Feature | This compound | Benzoyl Chloride |
| Primary Application | Synthesis of fluorinated compounds, derivatization for sensitive detection (e.g., GC-ECD)[3][9] | General purpose derivatization for LC-MS, HPLC-UV to improve chromatographic properties and MS sensitivity of polar analytes[2][6] |
| Improvement in LC Retention | High increase in hydrophobicity | Significant increase in hydrophobicity[1] |
| Enhancement in MS Sensitivity | Expected to be high due to increased ionization efficiency and specific fragmentation | Demonstrated to increase sensitivity by up to 1,000-fold for some analytes[6] |
| GC-ECD Compatibility | Excellent (inferred) | Poor |
| Internal Standard Availability | 13C-labeled analogs may not be commercially available | 13C-labeled benzoyl chloride is commercially available for use as an internal standard[6] |
Experimental Protocols
The following are generalized protocols for derivatization. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined experimentally.
Protocol 1: Derivatization using Benzoyl Chloride for LC-MS Analysis
This protocol is adapted from a method for the analysis of neurochemicals.[6]
Materials:
-
Sample containing the analyte (e.g., plasma, tissue homogenate, microdialysate)
-
100 mM Sodium carbonate solution
-
2% (v/v) Benzoyl chloride in acetonitrile (B52724)
-
Internal standard solution (if applicable, e.g., containing 13C-labeled analytes)
-
Acetonitrile (for protein precipitation)
-
Water
Procedure:
-
Sample Preparation (for protein-containing samples):
-
To 20 µL of serum or plasma, add 80 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample briefly.
-
Centrifuge at 12,100 x g for 10 minutes.
-
Transfer 20 µL of the supernatant to a new microcentrifuge tube.[6]
-
-
Derivatization:
-
To the 20 µL of sample supernatant (or 10 µL of a clean sample like microdialysate), sequentially add:
-
10 µL of 100 mM sodium carbonate (or 5 µL for a 10 µL sample).
-
10 µL of 2% (v/v) benzoyl chloride in acetonitrile (or 5 µL for a 10 µL sample).
-
10 µL of the internal standard mixture (or 5 µL for a 10 µL sample).
-
-
Vortex the mixture after each addition.[6]
-
-
Sample Dilution:
-
Add 50 µL of water to reduce the organic content of the sample before injection.[6]
-
-
Analysis:
-
The sample is now ready for analysis by LC-MS/MS.
-
Protocol 2: Proposed Derivatization using this compound for GC-ECD or GC-MS Analysis
This proposed protocol is based on general derivatization procedures and the properties of this compound.
Materials:
-
Sample containing the analyte
-
Anhydrous basic catalyst (e.g., pyridine (B92270) or triethylamine)
-
2% (w/v) this compound in a dry, aprotic solvent (e.g., acetonitrile or toluene)
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dry sample in a small volume of the derivatization solvent.
-
Add a small amount of the basic catalyst (e.g., 10 µL of pyridine).
-
Add an excess of the 2% this compound solution.
-
Heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add the extraction solvent and saturated sodium bicarbonate solution to quench the reaction and neutralize the excess reagent and acid byproducts.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
The resulting solution can be concentrated if necessary and is ready for injection into the GC-ECD or GC-MS system.
-
Visualizations
The following diagrams illustrate the chemical reactions and workflows discussed.
Caption: General reaction scheme for the derivatization of a nucleophilic analyte.
Caption: A typical workflow for the derivatization of biological samples.
Caption: Key considerations for choosing between the two derivatization reagents.
Conclusion
Both benzoyl chloride and this compound are effective reagents for the derivatization of a wide range of analytes containing amine and hydroxyl groups, significantly improving their analysis by chromatography and mass spectrometry. Benzoyl chloride is a versatile, cost-effective choice for general applications, particularly in LC-MS, where its ability to enhance retention and ionization is well-documented.[2] this compound, while more expensive, offers the distinct advantages of enhanced reactivity and, most importantly, the potential for highly sensitive detection using methods like GC-ECD. The choice between the two will ultimately be guided by the specific analytical challenge, including the required limits of detection, the nature of the analyte, and the available instrumentation. For methods requiring ultra-high sensitivity for halogenated compound detection, this compound represents a compelling option.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 97 785-56-8 [sigmaaldrich.com]
A Head-to-Head Comparison: 3,5-Bis(trifluoromethyl)benzoyl Chloride vs. Dansyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals engaged in the precise quantification of amine-containing compounds, the choice of derivatizing agent is a critical determinant of analytical success. Amines, often lacking strong chromophores or native fluorescence, require chemical modification to enhance their detectability in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of two prominent derivatizing agents: the acylating agent 3,5-Bis(trifluoromethyl)benzoyl chloride and the classic fluorescent labeling reagent, dansyl chloride.
At a Glance: Key Performance Characteristics
| Feature | This compound | Dansyl Chloride |
| Primary Detection Method | UV-Visible Spectroscopy, Mass Spectrometry (GC-MS, LC-MS)[1][2] | Fluorescence, UV-Visible Spectroscopy, Mass Spectrometry[3][4] |
| Derivative Formed | N-3,5-Bis(trifluoromethyl)benzamide | N-Dansylsulfonamide[4] |
| Reactivity | Reacts with primary and secondary amines, phenols, thiols, and some alcohols[1][5] | Reacts with primary and secondary amino groups[4] |
| Derivative Stability | Benzoyl derivatives are generally stable, with some stable for at least two weeks and up to six months under cold storage[2][6] | Forms highly stable sulfonamide adducts resistant to acid hydrolysis[4][7] |
| Reaction pH | Alkaline conditions[1] | Alkaline (typically pH 9.5-10.5)[8] |
| Typical Reaction Time | Fast, often less than 1 minute to 20 minutes[2][9] | 30-60 minutes at elevated temperatures[7][8] |
| Key Advantage | Enhances chromatographic retention and provides characteristic mass spectral fragmentation.[1] The trifluoromethyl groups can increase reactivity.[10] | Produces highly fluorescent derivatives, enabling very sensitive detection.[4][8] |
Delving into the Chemistry: Reaction and Detection Principles
Both reagents react with the nucleophilic primary and secondary amino groups of analytes to form stable covalent bonds. However, the nature of these reactions and the properties of the resulting derivatives dictate their suitability for different analytical platforms.
This compound is a potent acylating agent. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with amines to form stable N-substituted benzamides.[10] These derivatives are typically analyzed by HPLC with UV detection or by GC-MS and LC-MS. In mass spectrometry, the benzoyl group provides a characteristic fragmentation pattern, often yielding a prominent benzoyl cation (m/z 105), which can be used for selective detection and quantification.[1]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with unprotonated primary and secondary amines under alkaline conditions to yield stable N-dansylsulfonamides.[8] A key feature of dansyl chloride is that the reagent itself is not fluorescent, but the resulting dansyl-amine adducts are highly fluorescent, exhibiting strong blue or blue-green fluorescence.[4][11] This property allows for exceptionally sensitive detection using fluorescence detectors in HPLC. The dansylated derivatives are also amenable to UV and mass spectrometric detection.[7][12]
Experimental Data: A Comparative Overview
While direct head-to-head comparative studies are limited, the following table summarizes typical performance characteristics gleaned from various sources.
| Parameter | This compound Derivative | Dansyl Chloride Derivative |
| Detection Limit (LOD) | Method-dependent; can reach low ng/mL to pg/mL levels in GC-MS.[13] For a similar benzoyl chloride, LODs were 0.02-0.09 µg/mL in HPLC-UV.[14] | Picomole to femtomole range with fluorescence detection in HPLC.[7][8] |
| Excitation Wavelength (λex) | N/A (typically UV absorbance is monitored) | ~335-340 nm[3][15] |
| Emission Wavelength (λem) | N/A | ~520-535 nm[3][15] |
| Fluorescence Quantum Yield | N/A | Varies with solvent polarity; can be up to 0.66 in non-polar solvents like dioxane and around 0.07 in water for dansyl-glycine.[16] |
| Stability | Benzoylated polyamines are stable for at least two weeks.[6] | Dansyl amino acids are highly resistant to acid hydrolysis.[7] Some dansyl derivatives have been reported to have poor stability.[17] |
Experimental Protocols: A Guide to Derivatization
The following are representative protocols for the derivatization of amine-containing analytes for HPLC analysis.
Protocol 1: Derivatization with this compound
This protocol is adapted from established methods for benzoyl chloride derivatization.[1][9]
Reagents and Materials:
-
Amine standard or sample extract
-
This compound solution (2% v/v in anhydrous acetonitrile)
-
100 mM Sodium carbonate buffer (pH 10)
-
Internal Standard solution
-
Quenching solution (e.g., 2 M HCl)
-
HPLC-grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: To 20 µL of the sample or standard in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate buffer.
-
Derivatization: Add 10 µL of the 2% this compound solution. Vortex immediately for 1 minute.
-
Reaction: Allow the reaction to proceed at room temperature for 20 minutes.
-
Internal Standard Addition: Add 10 µL of the internal standard solution.
-
Quenching: Add 50 µL of water to reduce the organic content. To stop the reaction, 50 µL of 2 M HCl can be added to neutralize excess base and hydrolyze the remaining reagent.
-
Analysis: The sample is now ready for dilution and injection into the HPLC-UV or LC-MS system.
Protocol 2: Derivatization with Dansyl Chloride
This protocol is a standard method for the dansylation of amino acids.[8][12]
Reagents and Materials:
-
Amino acid standard or sample hydrolysate
-
Dansyl chloride solution (50 mM in acetonitrile, freshly prepared and stored in the dark)
-
Derivatization buffer (100 mM Sodium carbonate/bicarbonate, pH 9.8)
-
Quenching solution (10% v/v ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) solution)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 25 µL of the sample or standard.
-
Reagent Addition: Add 50 µL of the freshly prepared dansyl chloride solution and 50 µL of the derivatization buffer.
-
Reaction: Vortex the mixture thoroughly and incubate in a heating block at 60-80°C for 30-60 minutes in the dark.
-
Cooling: After incubation, cool the mixture to room temperature.
-
Quenching: Add a quenching solution to react with the excess dansyl chloride.
-
Analysis: The derivatized sample is ready for HPLC analysis with fluorescence or UV detection.
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams were generated using the DOT language.
Caption: General experimental workflow for the derivatization of amines for chromatographic analysis.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. Dansyl glycine [omlc.org]
- 17. researchgate.net [researchgate.net]
Alternative reagents to 3,5-Bis(trifluoromethyl)benzoyl chloride for fluorination
A Comparative Guide to Modern Fluorinating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a pivotal strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity. The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and safety. This guide provides an objective, data-driven comparison of common fluorinating agents, focusing on electrophilic and deoxyfluorination reagents.
It is important to clarify that 3,5-Bis(trifluoromethyl)benzoyl chloride is not a fluorinating agent. Instead, it is a reagent used for acylation, introducing the 3,5-bis(trifluoromethyl)benzoyl group into molecules.[1][2] This guide will therefore focus on true fluorinating agents that serve as fluorine donors.
Data Presentation: Performance Comparison
The efficacy of a fluorinating agent is highly dependent on the substrate and the desired transformation. Below are comparative data for two key classes of fluorination reactions: the electrophilic fluorination of β-ketoesters and the deoxyfluorination of alcohols.
Table 1: Electrophilic α-Fluorination of β-Ketoesters
Electrophilic fluorinating agents are essential for creating C-F bonds at nucleophilic centers. Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used N-F reagents.[3] Selectfluor® is generally considered the more reactive of the two.[4][5]
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference(s) |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | MeCN, rt, 1h | 95 | [6] |
| Ethyl 2-oxocyclopentanecarboxylate | NFSI | - | 85 | [4] |
| tert-butyl 2-oxocyclopentanecarboxylate | NFSI | 5 mol% Pd complex, THF, rt, 24h | 72 | [6] |
Table 2: Deoxyfluorination of Primary and Secondary Alcohols
Deoxyfluorination converts a hydroxyl group to a fluorine atom. Diethylaminosulfur trifluoride (DAST) has been a common reagent, but its instability and propensity to promote elimination side reactions have led to the development of safer and more selective alternatives like Deoxo-Fluor and PyFluor.[7][8] PyFluor, in particular, often provides higher yields with significantly less elimination.[8][9]
| Substrate Type | Reagent | Typical Yield (%) | Key Considerations | Reference(s) |
| Primary Alcohol | DAST | 60-90 | Risk of explosion upon heating; moisture sensitive. | [10] |
| Primary Alcohol | Deoxo-Fluor | 70-95 | More thermally stable than DAST. | [10] |
| Primary Alcohol | PyFluor/DBU | 80-99 | Stable, crystalline solid; minimal elimination. | [10] |
| Secondary Alcohol | DAST | 50-80 | Elimination is a major side reaction. | [10] |
| Secondary Alcohol | Deoxo-Fluor | 60-90 | - | [10] |
| Secondary Alcohol | PyFluor/DBU | 75-95 | High selectivity against elimination. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for common fluorination reactions.
Protocol 1: Electrophilic Fluorination of a β-Ketoester using NFSI
This protocol is adapted from a procedure for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex.[6]
-
Materials:
-
tert-butyl 2-oxocyclopentanecarboxylate (0.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv.)
-
Chiral Palladium Catalyst (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral palladium catalyst.
-
Add anhydrous THF, followed by the β-ketoester substrate.
-
Add NFSI to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by silica (B1680970) gel column chromatography to yield the desired α-fluorinated β-ketoester.
-
Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST
This protocol is a typical procedure for the fluorination of a primary alcohol.[7][11]
-
Materials:
-
4-Nitrobenzyl alcohol (1.0 mmol, 153 mg)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 144 µL)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (2.8 mL)
-
Ice water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol in anhydrous dichloromethane.
-
Add DAST dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and additional dichloromethane (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. It generates toxic HF gas upon contact with water and must be handled with extreme care in a well-ventilated fume hood.[7][11]
-
Protocol 3: Deoxyfluorination of an Alcohol using PyFluor
This general protocol highlights the operational simplicity and milder conditions often associated with PyFluor.[10]
-
Materials:
-
Alcohol substrate (1.0 equiv.)
-
PyFluor (1.5 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion to the stirred solution.
-
Continue stirring at room temperature or heat as required, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and decision-making processes can aid in reagent selection and experimental design.
Caption: Competing SN2 and SET pathways in electrophilic fluorination.[3][12]
Caption: Mechanisms for deoxyfluorination with DAST and PyFluor.[7][10]
Caption: Decision workflow for selecting a deoxyfluorinating agent.[7]
References
- 1. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 2. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Validation of an Analytical Method Using 3,5-Bis(trifluoromethyl)benzoyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of the validation of an analytical method utilizing 3,5-Bis(trifluoromethyl)benzoyl chloride as a derivatizing agent, a reagent increasingly employed to enhance the analytical performance of methods for a variety of compounds. We present a comparative analysis with alternative derivatization agents, supported by experimental data, to facilitate informed decisions in method development and application.
Introduction to Analytical Method Validation and Derivatization
Analytical method validation is the documented process that establishes by laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]
Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure that is more suitable for a particular analytical technique.[5] For analytes with poor volatility, thermal stability, or detector response, derivatization can significantly improve chromatographic separation and detection sensitivity.[6] this compound, an analogue of benzoyl chloride, is a derivatizing agent that reacts with primary and secondary amines, phenols, and thiols. The introduction of the trifluoromethyl groups can enhance the volatility and electron-capturing properties of the derivatives, making them particularly suitable for gas chromatography with electron capture detection (GC-ECD) and for improving ionization in mass spectrometry (MS).[7]
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent is critical and depends on the analyte, the analytical platform, and the desired outcome. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, a comparison with other common amine-derivatizing agents can be made based on their general characteristics and performance in various studies.[5]
| Derivatizing Agent | Target Analytes | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, Phenols, Thiols | Forms stable derivatives with enhanced volatility and detector response (especially for GC-ECD and LC-MS). The trifluoromethyl groups can improve chromatographic resolution.[7] | Can react with other nucleophiles, potentially leading to byproducts. The reagent itself can be harsh.[5] |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols, Thiols | Fast reaction times under mild conditions. Improves chromatographic retention and ionization efficiency.[1][5] | Can react with other nucleophiles. The reagent itself can be harsh.[5] |
| Dansyl Chloride | Primary & Secondary Amines | Versatile, enhances fluorescence and ionization efficiency.[8] | Slower reaction times and derivatives can be light-sensitive. |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction at room temperature in the presence of a thiol. Versatile fluorogenic reagent. | Derivatives can be unstable. Does not react with secondary amines. |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Useful under highly acidic chromatography conditions.[5] | Can be less versatile than other reagents.[5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization and analysis. Below are representative protocols for derivatization using this compound and a general protocol for HPLC method validation.
Protocol 1: Derivatization of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) to a known concentration.
-
pH Adjustment: Add a suitable base (e.g., pyridine, triethylamine) to the sample solution to act as a catalyst and to neutralize the HCl byproduct of the reaction. The amount of base should be in slight excess relative to the derivatizing agent.
-
Derivatization Reaction: Add a solution of this compound in the same solvent to the sample solution. A molar excess of the derivatizing agent (e.g., 1.2 to 2-fold) is typically used to ensure complete reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 30-60 minutes. Gentle vortexing or shaking can facilitate the reaction. For less reactive amines, gentle heating (e.g., 50-60°C) may be required.
-
Quenching: After the reaction is complete, add a small amount of a quenching reagent (e.g., a primary amine like butylamine (B146782) or a solution of aqueous ammonia) to react with the excess this compound.
-
Sample Cleanup (if necessary): Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove excess reagents and interfering substances.
-
Analysis: The derivatized sample is then ready for analysis by GC or HPLC.
Protocol 2: HPLC Method Validation
The following is a general protocol for the validation of an HPLC method for a derivatized analyte, based on ICH guidelines.
-
Specificity: Analyze blank samples, placebo samples (if applicable), and samples spiked with the analyte and potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of at least five calibration standards of the derivatized analyte covering the expected concentration range. Inject each standard in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument to assess the variability of the method. The RSD should be within acceptable limits, typically ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) within a small, defined range and assess the effect on the analytical results. The method should remain unaffected by these small variations.
Data Presentation: Summary of Validation Parameters
The following table summarizes hypothetical validation data for an HPLC-UV method for the analysis of a primary amine derivatized with this compound, compared to a method using standard benzoyl chloride.
| Validation Parameter | This compound Derivative | Benzoyl Chloride Derivative |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.2 ± 1.5% | 98.8 ± 1.8% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | 1.1% |
| - Intermediate Precision | 1.2% | 1.5% |
| LOD | 0.05 µg/mL | 0.1 µg/mL |
| LOQ | 0.15 µg/mL | 0.3 µg/mL |
| Retention Time | 8.5 min | 7.2 min |
Mandatory Visualization
Caption: General workflow for the derivatization of an amine using this compound.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites on Coral Reefs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]
A Comparative Guide to Derivatizing Agents for LC-MS/MS Analysis, with a Focus on 3,5-Bis(trifluoromethyl)benzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical science. However, many endogenous and exogenous compounds, particularly those containing primary and secondary amine functionalities, exhibit poor ionization efficiency and chromatographic retention, posing a significant analytical challenge. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations by introducing moieties that enhance hydrophobicity, improve ionization, and increase mass, thereby shifting the analyte to a less congested region of the mass spectrum.
This guide provides a comprehensive comparison of the LC-MS/MS performance of various derivatizing agents, with a special focus on the potential advantages of using 3,5-Bis(trifluoromethyl)benzoyl chloride (3,5-BTBC). While direct, extensive comparative studies on 3,5-BTBC are limited in the current literature, this guide synthesizes available data for structurally related compounds and common alternatives to provide a valuable resource for method development.
Comparison of Common Derivatizing Agents
The choice of a derivatizing agent is critical and depends on the specific analytes, the sample matrix, and the desired analytical performance. The following tables summarize the performance of several widely used reagents for the derivatization of primary and secondary amines.
Table 1: Performance Comparison of Common Derivatizing Agents for Primary and Secondary Amines
| Derivatizing Agent | Abbreviation | Key Advantages | Typical Analytes | Reported LODs (in matrix) |
| Benzoyl Chloride | BzCl | Rapid reaction, mild conditions, good sensitivity enhancement, commercially available 13C-labeled internal standards.[1][2][3][4] | Neurotransmitters, amino acids, biogenic amines, drugs of abuse.[1][2][3] | Sub-nM to low nM range for many neurochemicals.[2][3] |
| Dansyl Chloride | Dns-Cl | Well-established, enhances fluorescence and ionization, reacts with a broad range of amines and phenols. | Amino acids, biogenic amines, phenols. | nM range. |
| Dabsyl Chloride | Dabs-Cl | Strong chromophore for UV detection, good ionization enhancement. | Amino acids. | nM range. |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Good for highly acidic mobile phases, stable derivatives. | Amino acids, peptides.[5] | nM range. |
| o-Phthalaldehyde | OPA | Rapid reaction, fluorogenic for primary amines. | Primary amino acids, biogenic amines. | nM range. |
| 3,5-Dinitrobenzoyl chloride | DNB-Cl | Strong UV absorbance, good for separating enantiomers.[6] | Biogenic amines, amphetamines.[6] | 124-864 µg/L for biogenic amines.[6] |
| This compound | 3,5-BTBC | Potential for high sensitivity due to electron-withdrawing CF3 groups, unique mass fragmentation pattern for high selectivity. | Amines, alcohols, steroids. | Limited quantitative data available in the literature. |
Note: The performance of 3,5-BTBC is inferred from the properties of other fluorinated and substituted benzoyl chlorides. Direct comparative data is scarce.
The Potential of this compound (3,5-BTBC)
-
Enhanced Ionization Efficiency: The two electron-withdrawing trifluoromethyl groups can increase the proton affinity of the derivative, leading to enhanced ionization in positive-ion electrospray ionization (ESI) mode.
-
Increased Hydrophobicity: The addition of the bulky and hydrophobic bis(trifluoromethyl)benzoyl group significantly increases the retention of polar analytes on reversed-phase columns, improving separation from matrix interferences.
-
Specific Fragmentation: The trifluoromethyl groups can provide unique and specific fragmentation patterns in MS/MS, which can be leveraged for highly selective multiple reaction monitoring (MRM) transitions, reducing background noise and improving the limit of detection.
-
Improved Stability: The resulting amide bond is generally stable, allowing for robust and reproducible analysis.
Given these potential benefits, 3,5-BTBC represents a promising, albeit under-documented, derivatizing agent for challenging analytes. Further research is warranted to fully characterize its performance in comparison to more established reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization and analysis. Below are generalized protocols for benzoyl chloride and a proposed protocol for 3,5-BTBC based on similar chemistries.
General Benzoyl Chloride Derivatization Protocol[3]
-
Sample Preparation: Aliquot 10-50 µL of the sample into a microcentrifuge tube.
-
Basification: Add 10 µL of 100 mM sodium carbonate or sodium borate (B1201080) buffer to adjust the pH to >9. Vortex briefly.
-
Derivatization: Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex immediately for 30-60 seconds.
-
Quenching: Add 10 µL of an internal standard solution containing 1% sulfuric acid or formic acid to stop the reaction.
-
Dilution & Analysis: Dilute the sample as needed with the initial mobile phase and inject it into the LC-MS/MS system.
Proposed this compound Derivatization Protocol
This is a suggested starting point and will require optimization for specific applications.
-
Sample Preparation: Aliquot 10-50 µL of the sample into a microcentrifuge tube.
-
Basification: Add 10 µL of a suitable base, such as 100 mM sodium carbonate or a non-aqueous base like pyridine (B92270) or triethylamine, depending on the analyte and solvent.
-
Derivatization: Add 10 µL of a 1-2% (w/v) solution of this compound in anhydrous acetonitrile. Vortex immediately. The reaction may be performed at room temperature or with gentle heating (e.g., 60°C for 15-30 minutes) to facilitate the reaction, especially for less reactive amines or sterically hindered groups.
-
Quenching: Add a small volume of an acidic solution (e.g., 1% formic acid in water or mobile phase) or a primary amine solution (e.g., glycine) to consume excess reagent.
-
Dilution & Analysis: Dilute the derivatized sample with the appropriate mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Parameters
Table 2: Typical LC-MS/MS Parameters for the Analysis of Derivatized Amines
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase over 5-15 minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion corresponding to the [M+H]+ of the derivative. Product ion often corresponds to the benzoyl cation (m/z 105 for BzCl) or a specific fragment from the derivatizing agent. For 3,5-BTBC, a prominent product ion would be expected from the bis(trifluoromethyl)benzoyl moiety (m/z 241). |
Visualizing the Workflow
Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the derivatization and analysis process.
Caption: General experimental workflow for derivatization and LC-MS/MS analysis.
Caption: General reaction scheme for the derivatization of a primary amine.
Conclusion
Derivatization with reagents like benzoyl chloride and its substituted analogs is a highly effective strategy to enhance the LC-MS/MS analysis of primary and secondary amines and other challenging analytes. While benzoyl chloride is a well-established and robust choice, the structural features of this compound suggest its potential for even greater sensitivity and selectivity. Researchers are encouraged to consider 3,5-BTBC as a promising alternative in method development, particularly for trace-level analysis in complex matrices. The protocols and comparative data presented in this guide provide a solid foundation for the selection and optimization of a derivatization strategy tailored to specific analytical needs. Further experimental validation of 3,5-BTBC's performance across a broader range of compounds is needed to fully realize its potential in the field.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzoyl chlorides in nucleophilic acyl substitution reactions. The reactivity of these compounds is a critical factor in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the electronic effects of substituents on the benzene (B151609) ring allows for the fine-tuning of reaction rates and yields. This document summarizes quantitative experimental data, provides a detailed experimental protocol for kinetic analysis, and illustrates the underlying principles of substituent effects.
Quantitative Comparison of Reactivity
The reactivity of substituted benzoyl chlorides is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.
The following table presents the pseudo-first-order rate constants (k) for the alcoholysis of a series of substituted benzoyl chlorides with n-propanol at 25°C. The Hammett sigma constant (σ) for each substituent is also provided to illustrate the correlation between the electronic effect of the substituent and the reaction rate. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
| Substituent (X) | Position | Rate Constant (k) min⁻¹[1] | Hammett Sigma (σ)[2] |
| H | - | 0.0321 | 0.00 |
| m-OCH₃ | meta | 0.0340 | 0.12 |
| p-Br | para | 0.0590 | 0.23 |
| p-I | para | 0.0617 | 0.18 |
| m-I | meta | 0.1044 | 0.35 |
Note: While hydrolysis data in a consistent solvent system for a wide range of substituents is the ideal for comparison, the provided alcoholysis data effectively demonstrates the relative reactivity trends.
Experimental Protocols
The following is a detailed methodology for determining the reaction kinetics of the hydrolysis of a substituted benzoyl chloride, adapted from established procedures.[3]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted benzoyl chloride in an acetone-water mixture.
Materials:
-
Substituted benzoyl chloride (e.g., p-nitrobenzoyl chloride)
-
Acetone (B3395972) (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Volumetric flasks (100 mL)
-
Pipettes (10 mL, 25 mL)
-
Burette (50 mL)
-
Stopwatch
-
Thermostated water bath
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of the substituted benzoyl chloride in dry acetone (e.g., 0.1 M).
-
Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v acetone:water) in a volumetric flask.
-
Place the solvent mixture in a thermostated water bath to equilibrate at the desired temperature (e.g., 25°C).
-
-
Initiation of the Reaction:
-
Pipette a known volume of the thermostated solvent mixture into a reaction vessel (e.g., a conical flask).
-
Using a pipette, add a known volume of the benzoyl chloride stock solution to the solvent mixture to initiate the reaction. Start the stopwatch immediately.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of ice-cold distilled water. This will significantly slow down the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the hydrochloric acid produced during the hydrolysis with the standardized sodium hydroxide solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
-
Data Analysis:
-
The concentration of HCl produced at each time point is proportional to the extent of the reaction.
-
The reaction follows pseudo-first-order kinetics because water is in large excess.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction (theoretically calculated or measured after several hours) and Vt is the volume of NaOH required at time t. The slope of this plot will be -k.
-
Mechanism and Substituent Effects
The reaction of substituted benzoyl chlorides with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The generally accepted pathway involves the formation of a tetrahedral intermediate.
Caption: Nucleophilic acyl substitution mechanism.
The effect of substituents on the reactivity of benzoyl chlorides can be visualized as a logical relationship between the electronic nature of the substituent and the stability of the transition state leading to the tetrahedral intermediate.
Caption: Influence of substituents on reactivity.
Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups reduce the electrophilicity of the carbonyl carbon, destabilizing the transition state and decreasing the reaction rate.
References
The Fluorinated Advantage: A Comparative Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy for optimizing pharmacological profiles. Among the array of fluorinated building blocks, 3,5-Bis(trifluoromethyl)benzoyl chloride stands out as a highly valuable reagent. Its unique structure, featuring two trifluoromethyl (-CF3) groups, imparts significant advantages in the synthesis and performance of novel therapeutics. This guide offers a comparative analysis of this reagent, supported by experimental insights, for researchers, scientists, and drug development professionals.
Core Advantages of the Bis(trifluoromethyl)phenyl Moiety
The introduction of the 3,5-bis(trifluoromethyl)benzoyl group into a molecule confers several desirable properties, primarily driven by the strong electron-withdrawing nature and steric bulk of the two -CF3 groups.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life for drug candidates.[1]
-
Increased Lipophilicity : Polyfluoroalkylation typically increases the lipophilicity (LogP) of a compound.[2][3] This property can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[1] The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in numerous neurokinin-1 (NK1) receptor antagonists, which act on the central nervous system.[4][5][6]
-
Modulated Acidity/Basicity : The powerful electron-withdrawing effects of the -CF3 groups can significantly lower the pKa of nearby acidic protons or the basicity of nitrogen atoms, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity : Trifluoromethyl groups can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions and hydrogen bonds, which can significantly enhance binding affinity and selectivity.[1][7]
Comparative Performance of Acylating Agents
The selection of an appropriate acylating agent is critical for the efficient synthesis of amides and esters. The two electron-withdrawing -CF3 groups on this compound make the carbonyl carbon exceptionally electrophilic, enhancing its reactivity compared to non-fluorinated analogues.
| Acylating Agent | Relative Reactivity | Key Advantages | Potential Limitations |
| This compound | Very High | Extremely high reactivity allows for mild reaction conditions. Resulting moiety enhances metabolic stability, lipophilicity, and binding affinity of the final product.[1][8] | Higher cost compared to non-fluorinated reagents. High reactivity may require careful control to avoid side reactions with sensitive substrates.[8] |
| Benzoyl Chloride | High | Readily available, cost-effective, and has well-established reactivity in acylation reactions.[9][10] | Less reactive than its fluorinated counterparts, potentially requiring harsher conditions (e.g., higher temperatures or stronger bases).[10] |
| Acetyl Chloride | Very High | Highly reactive for introducing a small acetyl group, low cost. | Can be too reactive, leading to poor selectivity. Highly volatile and corrosive.[10] |
| Trifluoroacetyl Chloride | Extremely High | Extremely reactive due to the single trifluoromethyl group; useful for installing the small trifluoroacetyl group. | High cost and volatility. The introduced group is small and may not provide the same steric or lipophilic benefits as the larger bis(trifluoromethyl)benzoyl group. |
Logical Framework: From Structure to Advantage
The unique properties of this compound stem directly from its chemical structure, which translates into tangible benefits for drug discovery programs. The relationship between its structural features and pharmacological advantages can be visualized as a logical progression.
Experimental Application: Synthesis of a Key Pharmaceutical Intermediate
While a direct protocol for this compound in a specific drug synthesis is often proprietary, a closely related and illustrative example is the synthesis of azide (B81097) intermediates from 3,5-bis(trifluoromethyl)benzyl chloride, a key step in the development of NK1 antagonists. This highlights the utility of the core chemical moiety in practical pharmaceutical synthesis.
Protocol: Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene
This procedure outlines an efficient nucleophilic substitution to produce a key intermediate for NK1 receptor antagonists.
Reagents and Materials:
-
3,5-Bis(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Standard laboratory glassware and safety equipment
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup : In a suitable reaction vessel, 3,5-bis(trifluoromethyl)benzyl chloride is used as the limiting reagent.
-
Solvent and Reagent Addition : A biphasic solvent system is employed. A typical ratio involves using approximately 5 volumes of DMSO and 0.5 volumes of water relative to the benzyl (B1604629) chloride starting material. Sodium azide (1.2 equivalents) is added to the mixture.
-
Reaction Conditions : The reaction mixture is stirred vigorously. The reaction can proceed to completion (>99% conversion) in about 2 hours in polar aprotic solvents like DMSO at 23°C. For a solids-free process, higher water volumes can be used, though this may slow the reaction time to 8-10 hours at 23-40°C.
-
Workup and Purification : Following the reaction, a standard aqueous workup is performed to separate the organic product from the inorganic salts and residual solvent. The final product can be purified using techniques such as wiped film evaporation to yield the desired azide with high purity (~94% yield).
This example demonstrates the successful use of the 3,5-bis(trifluoromethyl)phenyl moiety in a high-yield synthesis, underscoring its robustness and utility as a foundational block for complex drug molecules.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
- 3. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
A Comparative Guide to Quantitative Analysis Using 3,5-Bis(trifluoromethyl)benzoyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, derivatization is a critical tool to enhance the detectability and chromatographic performance of analytes. This guide provides an objective comparison of 3,5-Bis(trifluoromethyl)benzoyl chloride as a derivatization reagent against other common alternatives for the quantitative analysis of compounds containing primary and secondary amines, phenols, and hydroxyl groups. The performance of each method is supported by experimental data to aid in the selection of the most suitable derivatization agent for specific analytical challenges.
Introduction to this compound Derivatization
This compound is a halogenated acylating reagent that reacts with nucleophilic functional groups like amines and hydroxyls to form stable amide and ester derivatives, respectively. The two trifluoromethyl groups on the benzoyl moiety significantly increase the electron-capturing properties of the derivative, making it highly suitable for sensitive detection by gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). This reagent has been successfully employed in the trace analysis of various compounds, including steroids and the antihypertensive drug clonidine.[1][2]
The primary advantages of using this compound include:
-
Enhanced Sensitivity: The trifluoromethyl groups provide a strong electrophoric nature to the derivatives, leading to high sensitivity in electron capture-based detection methods.
-
Improved Chromatography: The derivatization process increases the volatility and thermal stability of polar analytes, improving their chromatographic peak shape and resolution in GC analysis.
-
Derivative Stability: The resulting benzoyl derivatives are generally stable, allowing for reproducible quantitative analysis.
Performance Comparison with Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical decision that depends on the analyte, the sample matrix, and the analytical instrumentation available. While direct head-to-head comparative studies are limited, this section provides a summary of the quantitative performance of this compound and its common alternatives based on available literature.
Table 1: Quantitative Performance of this compound and Alternatives for Steroid and Amine Analysis
| Derivatization Reagent | Analyte Class | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| This compound | Steroids | GC-NCI-MS | As low as 1 pg detectable | Not Specified | Not Specified | [1] |
| This compound | Clonidine (amine) | GC-NCI-MS | Low levels in human plasma | Not Specified | Not Specified | [2] |
| o-(Pentafluorobenzyloxycarbonyl)-benzoyl chloride | Amphetamine | GC-NCI-MS | LOQ: 49 pg/mL | Not Specified | Not Specified | [3] |
| Pentafluorobenzoyl chloride (PFBCl) | Amphetamines | LC/MS/MS | ~15 to 1,000 ng/mL range | >0.99 (quadratic) | Not Specified | [4] |
| Perfluorooctanoyl chloride | Amphetamines | GC-EI-MS | LOD: 0.07-0.14 ng/mg; LOQ: 0.24-0.46 ng/mg | Linear from 0.25-25 ng/mg | 96-106 | [5] |
| Dansyl Chloride (Dansyl-Cl) | Amines | LC-MS/MS | Not Specified | Not Specified | Not Specified | [6] |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Amines | LC-MS/MS | Not Specified | Not Specified | Not Specified | [6] |
| o-Phthalaldehyde (OPA) | Amines | LC-MS/MS | Not Specified | Not Specified | Not Specified | [6] |
Note: The performance of derivatization reagents is highly dependent on the specific analyte, matrix, and instrumental conditions. The data presented here is for comparative purposes and may not be directly transferable across different applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections provide representative protocols for derivatization using this compound and a common alternative.
Protocol 1: Derivatization of Steroids with this compound for GC-NCI-MS Analysis
This protocol is adapted from the methodology for the analysis of monohydroxy and dihydroxy steroids.[1]
Materials:
-
Steroid standard or sample extract, dried.
-
This compound solution (e.g., 10 mg/mL in a suitable aprotic solvent like toluene).
-
Pyridine (catalyst).
-
Anhydrous sodium sulfate (B86663).
-
Hexane (B92381) or other suitable extraction solvent.
-
Reaction vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Ensure the sample containing the steroid is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of the this compound solution and 10 µL of pyridine.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour.
-
Work-up: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the reaction mixture. Vortex thoroughly.
-
Extraction: Centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the derivatized steroid is ready for injection into the GC-NCI-MS system.
Protocol 2: General Derivatization of Amines with Benzoyl Chloride for LC-MS/MS Analysis
This is a general protocol that can be adapted for various benzoyl chloride derivatives, including this compound, for the analysis of primary and secondary amines.[7][8]
Materials:
-
Aqueous sample or standard solution.
-
Sodium carbonate buffer (e.g., 100 mM).
-
Benzoyl chloride solution (e.g., 2% v/v in acetonitrile).
-
Internal standard solution (if used).
-
Acetonitrile.
-
Formic acid (for quenching, optional).
Procedure:
-
pH Adjustment: To a specific volume of the sample (e.g., 20 µL) in a microcentrifuge tube, add the sodium carbonate buffer (e.g., 10 µL) to achieve a basic pH.
-
Derivatization: Add the benzoyl chloride solution (e.g., 10 µL) to the mixture. Vortex immediately and vigorously for about 1 minute.
-
Internal Standard Addition: If an internal standard is used, it can be added at this stage.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a weak acid like formic acid.
-
Sample Dilution/Preparation: Dilute the reaction mixture with a suitable solvent (e.g., water or a mixture of water and acetonitrile) to the final volume for LC-MS/MS analysis.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
Visualizing the Workflow
To clearly illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for this compound Derivatization for GC-MS.
Caption: General Workflow for Benzoyl Chloride Derivatization for LC-MS.
Conclusion
This compound is a powerful derivatization reagent for the ultra-trace quantitative analysis of steroids, amines, and other compounds with active hydrogens, particularly when coupled with GC-NCI-MS. Its ability to introduce highly electrophoric trifluoromethyl groups leads to exceptional sensitivity. While it shares the general reactivity of other benzoyl chlorides, its specific structure is tailored for high-sensitivity electron capture detection.
The choice between this compound and other reagents like PFBCl, Dansyl-Cl, or Fmoc-Cl will depend on the specific analytical goals, the available instrumentation, and the nature of the analyte and matrix. For GC-based methods requiring the highest sensitivity for electrophoric compounds, this compound presents a compelling option. For broader applicability in LC-MS, other benzoyl chlorides and reagents like Dansyl-Cl offer versatile solutions. Researchers should carefully consider the performance data and experimental protocols presented in this guide to select the optimal derivatization strategy for their quantitative analysis needs.
References
- 1. Bis-trifluoromethylbenzoyl derivatives for steroid analysis by gas chromatography electron capture negative ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 785-56-8 [sigmaaldrich.com]
- 3. Quantitative method for determination of amphetamine in plasma using negative ion chemical ionisation GC-MS of o-(pentafluorobenzyloxycarbonyl)-benzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Derivatization for Enhanced Analyte Detection: A Comparative Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of molecules is paramount. Derivatization, a chemical modification of an analyte, is a powerful strategy to improve chromatographic separation and enhance detection sensitivity, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of 3,5-Bis(trifluoromethyl)benzoyl chloride as a derivatizing agent against other common reagents, supported by performance data and detailed experimental protocols.
Performance Comparison of Derivatization Agents
The selection of a derivatization agent is a critical decision that depends on the analyte's functional groups, the analytical platform, and the desired analytical outcome, such as improved sensitivity or chromatographic retention. While direct inter-laboratory comparative studies on the reproducibility of this compound are limited, performance data for the structurally similar benzoyl chloride provides a strong benchmark.
Quantitative Performance:
A key indicator of a derivatization method's reliability is its reproducibility, often expressed as the relative standard deviation (RSD) of measurements. Lower RSD values indicate higher precision. Studies on benzoyl chloride derivatization for a wide range of neurologically relevant compounds have demonstrated high reproducibility with RSDs typically below 10%.[1][2] This level of precision is crucial for robust quantitative assays in research and clinical settings.
The following table summarizes the performance characteristics of this compound (with benzoyl chloride as a proxy for reproducibility) and common alternative derivatization agents.
| Derivatization Agent | Target Analytes | Typical Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, Phenols, Alcohols, Thiols | < 10% (inferred from Benzoyl Chloride)[1][2] | Fast reaction times under mild conditions; Improves chromatographic retention and ionization efficiency.[3] | Can react with multiple nucleophiles, potentially leading to byproducts.[3] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols[3] | Variable, method-dependent | Produces highly fluorescent and stable derivatives, enhancing detection.[3] | Longer reaction times and requires specific basic pH conditions.[3] |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines[3] | Variable, method-dependent | Useful for creating stable derivatives, particularly for amino acid analysis.[3] | Can be less versatile than other reagents.[3] |
| Heptafluorobutyric Anhydride (HFBA) | Amines, Alcohols, Phenols | Variable, method-dependent | Highly volatile derivatives suitable for GC-MS; Introduces a fluorinated tag for enhanced sensitivity in electron capture detection.[4] | Reagent is moisture-sensitive. |
| Pentafluoropropionic Anhydride (PFPA) | Amines, Alcohols, Phenols | Variable, method-dependent | Similar to HFBA, provides good sensitivity for GC-MS with electron capture detection.[4] | Reagent is moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols, Phenols | Variable, method-dependent | Volatile derivatives suitable for GC; Less expensive than other fluorinated anhydrides.[4] | Derivatives can sometimes be less stable. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and accurate results. Below is a representative protocol for the derivatization of a biological sample using benzoyl chloride, which can be adapted for this compound.
Protocol: Derivatization of Amines in a Biological Sample for LC-MS Analysis
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Internal Standard solution
-
100 mM Sodium Carbonate buffer
-
2% (v/v) this compound in a dry, aprotic solvent (e.g., acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 20 µL of the sample in a microcentrifuge tube, add 80 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Add 10 µL of 100 mM sodium carbonate to the supernatant.
-
Add 10 µL of the internal standard solution.
-
Add 10 µL of the 2% this compound solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and hydrolyze excess derivatizing reagent, 10 µL of a quenching solution (e.g., a solution containing a high concentration of a primary amine like glycine) can be added. Vortex briefly.
-
-
Sample Dilution and Analysis:
-
Add 50 µL of water to the reaction mixture to reduce the organic solvent concentration.
-
The derivatized sample is now ready for analysis by LC-MS.
-
Visualizing the Workflow and Logic
To better understand the derivatization process and the selection logic, the following diagrams are provided.
References
- 1. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples. - OceanRep [oceanrep.geomar.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Acylating Agents: Benchmarking 3,5-Bis(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical step that dictates the efficiency, yield, and success of synthetic routes. This guide provides a comprehensive comparison of 3,5-Bis(trifluoromethyl)benzoyl chloride against other common acylating agents, namely benzoyl chloride, acetyl chloride, and acetic anhydride (B1165640). The unique properties of this compound, stemming from its fluorine content, offer distinct advantages in specific applications, particularly in the synthesis of pharmaceuticals and specialty polymers.
Enhanced Reactivity of this compound
This compound is a highly specialized acylating agent recognized for its enhanced reactivity. The two trifluoromethyl (-CF3) groups on the benzoyl ring are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack, often leading to faster reaction times and milder reaction conditions compared to its non-fluorinated counterparts. This heightened reactivity is particularly valuable in the synthesis of complex molecules where traditional acylating agents may require harsh conditions that can compromise sensitive functional groups.
The incorporation of the 3,5-bis(trifluoromethyl)benzoyl moiety can also impart desirable properties to the target molecule. In drug discovery, for instance, the presence of trifluoromethyl groups can enhance metabolic stability, bioavailability, and binding affinity to target proteins by modifying the lipophilicity and electronic nature of the compound.
Performance Comparison with Alternative Acylating Agents
The choice of an acylating agent is a balance between reactivity, selectivity, cost, and the nature of the substrate. The following tables provide a comparative overview of this compound with other widely used acylating agents.
Table 1: Qualitative Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Very High | Enhanced reactivity from -CF3 groups, imparts unique properties (e.g., metabolic stability, lipophilicity), useful in pharmaceutical and agrochemical synthesis. | Higher cost, potential for side reactions with sensitive substrates if not controlled. |
| Benzoyl Chloride | High | Readily available, lower cost, well-established reactivity for introducing a benzoyl group. | Less reactive than its fluorinated analogs, may require harsher conditions. |
| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost, readily available. | Volatile, highly corrosive, can be overly reactive leading to poor selectivity. |
| Acetic Anhydride | Moderate | Less volatile and corrosive than acetyl chloride, good for acetylation, byproduct (acetic acid) is less corrosive than HCl. | Less reactive than acyl chlorides, often requires a catalyst or higher temperatures. |
Table 2: Illustrative Quantitative Comparison of Acylating Agents in the Acylation of a Primary Amine (Aniline)
| Acylating Agent | Typical Reaction Conditions | Typical Reaction Time | Typical Yield (%) |
| This compound | Amine, base (e.g., pyridine (B92270) or triethylamine), anhydrous solvent (e.g., DCM or THF), 0 °C to room temperature. | 1 - 3 hours | >95 |
| Benzoyl Chloride | Amine, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., DCM or THF), 0 °C to room temperature. | 2 - 6 hours | 90 - 95 |
| Acetyl Chloride | Amine, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., DCM or THF), 0 °C. | < 1 hour | >95 |
| Acetic Anhydride | Amine, often neat or with a catalyst (e.g., DMAP), room temperature to gentle heating. | 1 - 4 hours | 90 - 98 |
Disclaimer: The data in Table 2 is illustrative and compiled from general chemical principles and various sources. Actual results will vary depending on the specific substrate, reaction conditions, and scale.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the acylation of a generic primary amine.
Protocol 1: N-Acylation using this compound
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: N-Acylation using Benzoyl Chloride
Materials:
-
Primary Amine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using pyridine as the base.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Follow the workup and purification steps (5-8) as described in Protocol 1.
Protocol 3: N-Acylation using Acetyl Chloride
Materials:
-
Primary Amine (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Slowly add acetyl chloride (1.1 eq) to the stirred amine solution at 0 °C. The reaction is often rapid.
-
Stir for 30-60 minutes at 0 °C, monitoring by TLC.
-
Follow the workup and purification steps (5-8) as described in Protocol 1, being cautious with the initial washes due to the potential for residual reactive acetyl chloride.
Protocol 4: N-Acylation using Acetic Anhydride
Materials:
-
Primary Amine (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM) or neat
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) and DMAP (if used) in anhydrous DCM. Alternatively, the reaction can be run neat.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution at room temperature.
-
Stir for 1-4 hours, monitoring by TLC. Gentle heating may be required for less reactive amines.
-
Follow the workup and purification steps (5-8) as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for acylation and a specific application of this compound in the synthesis of a key pharmaceutical intermediate.
Conclusion
This compound stands out as a highly reactive and versatile acylating agent. Its enhanced reactivity, driven by the electron-withdrawing trifluoromethyl groups, allows for efficient acylations under mild conditions. While its cost is higher than that of more common acylating agents like benzoyl chloride and acetyl chloride, the unique properties it imparts to the final product make it an invaluable tool in pharmaceutical and materials science research. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrate, desired properties of the product, and cost considerations.
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)benzoyl Chloride: A Step-by-Step Guide
For Immediate Reference: Essential Safety and Disposal Protocols
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3,5-Bis(trifluoromethyl)benzoyl chloride, a corrosive chemical requiring meticulous management to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this substance.
Core Hazard Profile
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[1] A key operational risk is its reactivity with water, which liberates toxic gas.[4] Therefore, all handling and disposal procedures must be conducted in a controlled, moisture-free environment.
Immediate Safety and Handling Protocols
Prior to handling, ensure all required personal protective equipment (PPE) is readily available and in good condition. Engineering controls, such as a chemical fume hood, are mandatory for any operation involving this substance.
Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a faceshield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns.[1][4] |
| Body Protection | Protective clothing, lab coat. | Shields skin from accidental contact.[1][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of corrosive and toxic vapors.[5] |
Handling and Storage
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Moisture Control: This chemical is moisture-sensitive.[3][5] Store containers tightly closed under an inert atmosphere in a dry, cool, and well-ventilated area.[5] Keep away from water or moist air.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Emergency Procedures: Spills and First Aid
Immediate and correct response to an accidental release or exposure is critical.
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood where the spill occurred.
-
Contain: Do not expose the spill to water.[4] Cover the spill with an inert, dry absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][5]
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly, managing all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1][4][5] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[4] Seek immediate medical attention.[4]
Step-by-Step Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste. All disposal activities must comply with local, regional, and national environmental regulations.[1][3]
Phase 1: Segregation and Collection
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, glassware).
-
Containerization:
-
Use only designated, compatible, and clearly labeled hazardous waste containers. The container must be kept tightly closed to prevent the release of vapors and reaction with moisture.[1]
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Phase 2: Neutralization (if applicable and permitted)
Note: Neutralization should only be performed by trained personnel in a controlled setting and in accordance with institutional protocols. This is a hazardous reaction.
-
Preparation: In a chemical fume hood, prepare a stirred, ice-cold solution of a weak base, such as sodium bicarbonate, in a large container.
-
Slow Addition: Slowly and carefully add the this compound waste to the basic solution. The reaction is exothermic and will release gas.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic. Add more base as needed.
-
Final Disposal: Once the reaction is complete and the material is neutralized, it can be prepared for disposal as aqueous chemical waste, following institutional guidelines.
Phase 3: Final Disposal
-
Engage Professionals: Arrange for collection by a licensed and approved waste disposal company.[3] Inform them of the chemical's properties, including its corrosivity (B1173158) and reactivity with water.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)benzoyl chloride
Essential Safety and Handling Guide for 3,5-Bis(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Chemical Identification and Hazards
This compound is a corrosive liquid that reacts with moisture.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Primary Hazards:
-
Moisture Sensitive: Reacts with water, potentially liberating toxic gas.[1][3]
-
Inhalation Hazard: Vapors and mists can cause severe respiratory tract irritation.[1]
-
Combustible: It is a combustible liquid.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield (minimum 8-inch).[4] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against splashes and corrosive vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC).[4][5] Gloves must be inspected for integrity before each use.[4] | To prevent skin contact which can result in severe burns.[1] |
| Body Protection | A chemical-resistant lab coat or a full chemical-protective suit.[4][6] An apron may be used for additional splash protection. | To protect the body from accidental splashes and contact.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if working outside a fume hood or if exposure limits are exceeded.[7] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1] |
Safe Handling and Operational Plan
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
Preparation and Engineering Controls
-
Work Area: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Incompatible Materials: Keep the chemical away from water, strong bases, alcohols, strong oxidizing agents, and strong reducing agents.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, original container under an inert atmosphere.[1][2] The storage area should be designated for corrosive materials.[1]
Handling Procedure
-
Don PPE: Wear all the requisite PPE as detailed in the table above before handling the chemical.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]
-
Dispensing: When transferring the liquid, use a closed system or ensure local exhaust ventilation is adequate.[1][9] Grounding and bonding may be necessary to prevent static discharge.[7]
-
After Handling: Wash hands and other exposed areas thoroughly with mild soap and water after handling is complete.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[10]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[3]
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1] Do not mix with other waste streams.
-
Disposal: Arrange for collection by a specialized and licensed disposal company.[8] Do not empty into drains or the environment.[1][3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid / Spill Response Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. [1][9] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Rinse skin with plenty of water or shower for at least 15 minutes.[1] Seek immediate medical attention. [1][9] |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention. [1][9] |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting. [1][9] Seek immediate medical attention. [1][9] |
| Spill | Evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material into a suitable, labeled container for disposal.[3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O[11] |
| Molecular Weight | 276.56 g/mol [11] |
| Appearance | Liquid |
| Density | 1.526 g/mL at 25 °C |
| Refractive Index | n20/D 1.435 |
| Flash Point | 72 °C (161.6 °F) - closed cup |
Workflow and Emergency Logic
The following diagram illustrates the standard operating procedure and the logical flow for handling emergencies.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. download.basf.com [download.basf.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
